molecular formula C31H29ClN4O6S B12368278 FXIa-IN-14

FXIa-IN-14

Cat. No.: B12368278
M. Wt: 621.1 g/mol
InChI Key: YZFNJXMSYSWSDA-NXWRJRFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FXIa-IN-14 is a potent and selective small-molecule inhibitor of activated coagulation Factor XI (FXIa), representing a novel and promising research tool for investigating thrombotic mechanisms and developing safer anticoagulant therapies. Factor XIa is a key enzyme in the intrinsic coagulation pathway, primarily responsible for activating Factor IX, which leads to thrombin generation . Unlike factors downstream in the coagulation cascade, FXI deficiency (hemophilia C) is associated with a relatively mild bleeding tendency, suggesting that targeting FXIa may disrupt pathological thrombosis while preserving hemostasis, a major advantage over current anticoagulants . This makes FXIa an attractive target for next-generation antithrombotic drugs, and this compound provides researchers with a compound to explore this hypothesis. Preclinical and clinical studies of various FXIa inhibitors have demonstrated their potential to prevent venous thromboembolism in models like total knee arthroplasty, with a bleeding risk potentially lower than that of standard therapies like enoxaparin . This compound contributes to this field by offering a research-grade compound for in vitro and in vivo studies aimed at understanding coagulation biology, validating FXIa as a drug target, and evaluating the efficacy and safety of FXIa inhibition in various models of thrombosis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H29ClN4O6S

Molecular Weight

621.1 g/mol

IUPAC Name

5-[[(2S)-1-[(6-chloro-2-oxo-1H-quinolin-4-yl)methyl-methylamino]-3-[4-[(2-methylcyclopropanecarbonyl)amino]phenyl]-1-oxopropan-2-yl]carbamoyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C31H29ClN4O6S/c1-16-11-21(16)28(38)33-20-6-3-17(4-7-20)12-24(35-29(39)25-9-10-26(43-25)31(41)42)30(40)36(2)15-18-13-27(37)34-23-8-5-19(32)14-22(18)23/h3-10,13-14,16,21,24H,11-12,15H2,1-2H3,(H,33,38)(H,34,37)(H,35,39)(H,41,42)/t16?,21?,24-/m0/s1

InChI Key

YZFNJXMSYSWSDA-NXWRJRFDSA-N

Isomeric SMILES

CC1CC1C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O

Canonical SMILES

CC1CC1C(=O)NC2=CC=C(C=C2)CC(C(=O)N(C)CC3=CC(=O)NC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=C(S5)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to FXIa-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific compound designated "FXIa-IN-14" has been identified in publicly available resources. Consequently, this document provides a detailed technical guide based on the well-established mechanisms of action for Factor XIa (FXIa) inhibitors, a promising new class of anticoagulants. The data, protocols, and visualizations presented herein are representative of the field and intended to serve as a comprehensive resource for understanding how a hypothetical or novel FXIa inhibitor like this compound would be characterized.

The Core Mechanism: Interrupting the Intrinsic Coagulation Cascade

Factor XIa is a critical serine protease enzyme in the intrinsic pathway of blood coagulation.[1][2] Upon activation from its zymogen form (Factor XI), FXIa acts on Factor IX (FIX), converting it to its active form, FIXa.[1][3] This step is a key amplification point in the coagulation cascade, leading to a burst of thrombin generation and the formation of a stable fibrin clot.[4][5]

The primary mechanism of action for FXIa inhibitors, and thus the presumed mechanism for a compound like this compound, is the direct or indirect blockade of FXIa's catalytic activity. By inhibiting FXIa, these molecules prevent the activation of FIX, thereby dampening the amplification of the coagulation cascade.[4][6] This targeted approach is hypothesized to reduce the risk of pathological thrombosis with a lower propensity for bleeding compared to traditional anticoagulants that target broader downstream factors like Factor Xa or thrombin.[7][8]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of FXIa within the intrinsic coagulation cascade and the specific point of therapeutic intervention for an inhibitor like this compound.

Factor_XII Factor XII HMWK HMWK Prekallikrein Prekallikrein Contact Contact with negatively charged surface Factor_XIIa Factor XIIa Contact->Factor_XIIa Factor_XI Factor XI Factor_XIIa->Factor_XI activates Factor_XIa Factor XIa Factor_XI->Factor_XIa Factor_IX Factor IX Factor_XIa->Factor_IX activates Factor_IXa Factor IXa Factor_IX->Factor_IXa Factor_VIIIa Factor VIIIa Tenase_Complex Tenase Complex Factor_X Factor X Tenase_Complex->Factor_X activates Factor_Xa Factor Xa Factor_X->Factor_Xa Thrombin Thrombin Thrombin->Factor_XI feedback activation FXIa_IN_14 This compound FXIa_IN_14->Factor_XIa INHIBITS Factor_IXaFactor_VIIIa Factor_IXaFactor_VIIIa Factor_IXaFactor_VIIIa->Tenase_Complex

Caption: FXIa's position in the intrinsic coagulation cascade and the inhibitory action of this compound.

Quantitative Analysis of Inhibitory Potency

To characterize the effectiveness of an FXIa inhibitor, a series of quantitative biochemical and plasma-based assays are employed. The following tables present hypothetical but representative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueDescription
FXIa Ki 0.5 nMInhibitor constant, a measure of binding affinity to FXIa.
FXIa IC50 2.5 nMConcentration for 50% inhibition of FXIa activity.
Thrombin IC50 > 10,000 nMMeasures off-target inhibition of thrombin.
Factor Xa IC50 > 10,000 nMMeasures off-target inhibition of Factor Xa.
t-PA IC50 > 10,000 nMMeasures off-target inhibition of tissue plasminogen activator.
Plasmin IC50 > 10,000 nMMeasures off-target inhibition of plasmin.
Table 2: In Vitro Anticoagulant Effect of this compound in Human Plasma
AssayEC2x (nM)Description
aPTT 250 nMConcentration to double the activated partial thromboplastin time.
PT > 20,000 nMConcentration to double the prothrombin time.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the quantitative data presented above.

Protocol 1: FXIa Chromogenic Substrate Assay
  • Objective: To determine the IC50 and Ki of this compound against purified human Factor XIa.

  • Materials:

    • Purified human Factor XIa (final concentration 50 pM)

    • Chromogenic substrate for FXIa (e.g., S-2366, final concentration 200 µM)

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 0.1% BSA, pH 7.4

    • This compound, serially diluted in DMSO

  • Methodology:

    • Add 2 µL of serially diluted this compound or DMSO vehicle to a 96-well microplate.

    • Add 50 µL of FXIa solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of pre-warmed chromogenic substrate.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the reaction velocity (V) from the linear portion of the absorbance curve.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

    • Determine the Ki value using the Cheng-Prusoff equation, with the known Km of the substrate.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
  • Objective: To measure the anticoagulant effect of this compound in human plasma.

  • Materials:

    • Pooled normal human plasma

    • aPTT reagent (e.g., SynthASil)

    • 0.025 M CaCl2 solution

    • This compound, serially diluted in DMSO

    • Coagulometer

  • Methodology:

    • Add 5 µL of serially diluted this compound or DMSO vehicle to a coagulometer cuvette.

    • Add 45 µL of human plasma to the cuvette and incubate for 3 minutes at 37°C.

    • Add 50 µL of pre-warmed aPTT reagent and incubate for an additional 3 minutes at 37°C.

    • Initiate coagulation by adding 50 µL of pre-warmed CaCl2 solution.

    • Record the time to clot formation.

    • Plot the clotting time versus the inhibitor concentration to determine the concentration required to double the baseline clotting time (EC2x).

Experimental and Logical Workflows

Visualizing the workflow for inhibitor characterization provides a clear roadmap from initial screening to preclinical evaluation.

Workflow for In Vitro Characterization of this compound

Start Compound Synthesis (this compound) Primary_Screen Primary Screen: FXIa Enzymatic Assay Start->Primary_Screen Dose_Response Dose-Response: Determine IC50 Primary_Screen->Dose_Response Selectivity Selectivity Profiling: vs. Thrombin, FXa, etc. Dose_Response->Selectivity Plasma_Assays Plasma-based Assays: aPTT, PT Dose_Response->Plasma_Assays Data_Analysis Data Analysis and Candidate Selection Selectivity->Data_Analysis Plasma_Assays->Data_Analysis

Caption: A streamlined workflow for the initial in vitro characterization of this compound.

This comprehensive guide provides the foundational knowledge and methodologies required to understand and evaluate the mechanism of action of a novel Factor XIa inhibitor. The structured data, detailed protocols, and clear visualizations are designed to support the research and development efforts of professionals in the field of anticoagulation.

References

Structure-Activity Relationship of Factor XIa Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough literature search did not yield specific public domain information on a compound designated "FXIa-IN-14." Therefore, this guide provides a comprehensive overview of the structure-activity relationships (SAR) of Factor XIa (FXIa) inhibitors based on publicly available scientific literature and patents for other known inhibitors. The principles, experimental protocols, and data presented herein are representative of the field and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to Factor XIa as an Anticoagulant Target

Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the amplification phase of the intrinsic pathway of the coagulation cascade.[1][2][3] Upon activation from its zymogen form, Factor XI (FXI), by Factor XIIa (FXIIa) or thrombin, FXIa activates Factor IX (FIX) to FIXa.[2][4][5][6] This ultimately leads to a burst in thrombin generation and the formation of a stable fibrin clot.[3][7]

Genetic deficiencies in FXI are associated with a mild bleeding phenotype, in stark contrast to the severe bleeding seen in deficiencies of other coagulation factors like Factor VIII or IX.[8] However, elevated levels of FXI are linked to an increased risk of thrombotic events.[8][9] This unique profile suggests that inhibiting FXIa could provide effective anticoagulation with a reduced risk of bleeding complications compared to traditional anticoagulants, making it a highly attractive target for the development of safer antithrombotic therapies.[1][7][8]

General Principles of FXIa Inhibitor Structure-Activity Relationships

The development of small molecule FXIa inhibitors has focused on designing compounds that can effectively bind to the active site of the enzyme. The active site of FXIa, like other trypsin-like serine proteases, contains distinct pockets (e.g., S1, S2, S4) that can be exploited for inhibitor binding. The general SAR strategy involves optimizing chemical moieties to achieve potent and selective inhibition.

A common approach involves a central scaffold with various substituents that interact with these pockets. For example:

  • P1 Moiety: This group typically interacts with the S1 pocket, which is a deep, negatively charged pocket. Therefore, moieties with basic functionalities, such as amidines or guanidines, are often employed to form strong salt bridges with the Aspartate residue at the bottom of the S1 pocket. However, to improve oral bioavailability and reduce off-target effects, neutral P1 moieties are also being explored.[7]

  • P2 and P4 Moieties: These parts of the inhibitor interact with the S2 and S4 pockets, respectively, which are generally more hydrophobic. Optimization of these groups is crucial for achieving high potency and selectivity against other related serine proteases like thrombin, Factor Xa, and plasma kallikrein.

The following diagram illustrates a conceptual SAR for a hypothetical class of FXIa inhibitors.

SAR_Concept cluster_inhibitor Inhibitor Scaffold cluster_enzyme FXIa Active Site Inhibitor P1 Moiety Central Scaffold P2 Moiety P4 Moiety Enzyme S1 Pocket (Charged) S2 Pocket (Hydrophobic) S4 Pocket (Hydrophobic) Inhibitor:p1->Enzyme:s1 Potency (Basic groups often preferred) Inhibitor:p2->Enzyme:s2 Selectivity (Hydrophobic interactions) Inhibitor:p4->Enzyme:s4 Selectivity & Potency (Shape complementarity)

Caption: Conceptual diagram of inhibitor-enzyme interactions driving SAR.

Quantitative Data for Representative FXIa Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes the inhibitory potency and selectivity of several known FXIa inhibitors to illustrate how such data is typically presented.

InhibitorFXIa Ki (nM)Plasma Kallikrein Ki (nM)Selectivity (Kallikrein/FXIa)aPTT (EC1.5x, µM)Reference
Inhibitor 160.110.333Not Reported[1]
Inhibitor 470.20Not Reported-Not Reported[1]
BMS-262084Not Reported (IC50)Not Reported-0.14 (human plasma)[1]
Macrocyclic Amide 160.16>1000>62500.27[8]

Ki: Inhibition constant; aPTT EC1.5x: Concentration required to prolong the activated partial thromboplastin time by 1.5-fold.

Experimental Protocols

The discovery and characterization of FXIa inhibitors rely on a suite of biochemical and plasma-based assays.

FXIa Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human FXIa.

Principle: FXIa cleaves a synthetic fluorogenic substrate, releasing a fluorescent molecule (e.g., 7-amido-4-trifluoromethylcoumarin, AFC). The rate of increase in fluorescence is proportional to FXIa activity. Inhibitors will reduce this rate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

    • Human FXIa: Reconstituted in assay buffer to a working concentration (e.g., 0.04 nM).

    • Test Compound: Serially diluted in DMSO and then in assay buffer.

    • Substrate: Fluorogenic substrate (e.g., Gly-Pro-Arg-AFC) reconstituted in assay buffer.

  • Assay Procedure:

    • Add test compound solution or vehicle (DMSO control) to a 96-well microplate.

    • Add human FXIa solution to all wells and pre-incubate for 30 minutes at 25°C.[10]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over 60 minutes using a microplate reader (e.g., Excitation/Emission at 400/505 nm).[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the concentration-response data to a suitable equation.

Activated Partial Thromboplastin Time (aPTT) Assay

This is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways. It is used to determine the anticoagulant effect of FXIa inhibitors in a more physiologically relevant matrix.

Principle: An activator (e.g., ellagic acid) initiates the intrinsic pathway in citrated plasma. The time to clot formation is measured after the addition of calcium. FXIa inhibitors will prolong this clotting time in a dose-dependent manner.[10][11]

Methodology:

  • Reagent Preparation:

    • Pooled normal human plasma.

    • Test Compound: Serially diluted and spiked into plasma samples.

    • aPTT Reagent: Contains a contact activator.

    • Calcium Chloride (CaCl₂) solution.

  • Assay Procedure (automated coagulometer):

    • Pre-warm plasma samples containing the test compound or vehicle to 37°C.

    • Add aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes).

    • Add pre-warmed CaCl₂ solution to initiate clotting.

    • The coagulometer automatically measures the time to fibrin clot formation.

  • Data Analysis:

    • Plot the clotting time against the compound concentration.

    • The potency is often expressed as the concentration required to double or increase the clotting time by 1.5-fold (EC₂ₓ or EC₁․₅ₓ).[8][11]

The following diagram illustrates a typical workflow for screening and characterizing FXIa inhibitors.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_tertiary Functional & In Vitro Efficacy Compound_Library Compound_Library Primary_Assay Biochemical FXIa Inhibition Assay Compound_Library->Primary_Assay High-Throughput Identify_Hits Identify_Hits Primary_Assay->Identify_Hits Potency (IC50) Selectivity_Panel Selectivity Assays (e.g., Kallikrein, FXa, Thrombin) Identify_Hits->Selectivity_Panel Confirm_Hits Confirm_Hits Selectivity_Panel->Confirm_Hits Selectivity Profile Plasma_Assay Plasma Clotting Assays (aPTT) Confirm_Hits->Plasma_Assay Lead_Candidates Lead_Candidates Plasma_Assay->Lead_Candidates Anticoagulant Effect

Caption: Workflow for identification and characterization of FXIa inhibitors.

The Coagulation Cascade and the Role of FXIa

Understanding the position of FXIa in the coagulation cascade is fundamental to appreciating its role as a drug target. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa, Thrombin IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa, Ca2+ TF Tissue Factor (TF) VIIa_TF VIIa-TF Complex TF->VIIa_TF + VIIa VIIa_TF->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Inhibition_Point->XIa Target of Inhibition

Caption: The coagulation cascade highlighting FXIa's role and inhibition point.

Conclusion

The development of FXIa inhibitors represents a promising frontier in anticoagulant therapy. A deep understanding of the structure-activity relationships, guided by robust biochemical and functional assays, is critical for designing potent, selective, and safe drug candidates. While specific details on "this compound" are not publicly available, the principles and methodologies outlined in this guide provide a solid foundation for professionals engaged in the research and development of this exciting class of therapeutics.

References

The Genesis of a Novel Anticoagulant: A Technical Guide to the Discovery and Synthesis of Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "FXIa-IN-14" is not a publicly documented entity within the provided search results. This guide therefore provides a comprehensive, albeit generalized, overview of the discovery and synthesis of potent and selective small molecule Factor XIa (FXIa) inhibitors, drawing upon established principles and methodologies in the field.

Introduction: The Rationale for Targeting Factor XIa

Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, represent a significant global health burden.[1][2] For decades, the mainstay of anticoagulant therapy has involved agents that target central players in the coagulation cascade, such as Vitamin K antagonists and direct oral anticoagulants (DOACs) that inhibit Factor Xa or thrombin.[2] While effective, these therapies are associated with a significant risk of bleeding complications, as they interfere with pathways essential for normal hemostasis.[1][2]

Factor XIa (FXIa) has emerged as a compelling therapeutic target for a new generation of anticoagulants with a potentially wider therapeutic window.[1][3] FXIa is a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[1][4] Genetic deficiencies in FXI (Hemophilia C) are associated with a mild bleeding phenotype, suggesting that inhibition of FXIa may effectively prevent thrombosis with a reduced risk of hemorrhage compared to conventional anticoagulants.[4][5] This has spurred significant research into the discovery and development of selective FXIa inhibitors.

The Role of FXIa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

  • Intrinsic Pathway (Contact Activation): This pathway is initiated by the contact of Factor XII (FXII) with negatively charged surfaces, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.[6][7]

  • FXIa's Central Role: FXIa's primary function is to activate Factor IX (FIX) to FIXa. FIXa, in complex with its cofactor Factor VIIIa, forms the "tenase" complex, which in turn activates Factor X (FX) to FXa.[6][8]

  • Amplification Loop: Thrombin, the final enzyme in the common pathway, can also activate FXI in a positive feedback loop, further amplifying thrombin generation and clot formation.[4][9]

By inhibiting FXIa, the amplification of thrombin generation through the intrinsic pathway is blunted, thereby reducing thrombosis while potentially preserving the primary hemostatic functions of the extrinsic pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Tenase Complex (with FVIIIa) TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_14 FXIa Inhibitor (e.g., this compound) FXIa_IN_14->FXIa Inhibits

Caption: The Coagulation Cascade and the Site of FXIa Inhibition.

A Generalized Workflow for the Discovery of FXIa Inhibitors

The discovery of a novel FXIa inhibitor typically follows a multi-stage process, beginning with target validation and culminating in the identification of a clinical candidate.

Discovery_Workflow Target_Validation Target Validation (Genetic & Pharmacological) Assay_Development Assay Development (Biochemical & Cellular) Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate In_Vivo_Studies In Vivo Efficacy & Safety Models Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->Preclinical_Candidate

Caption: Generalized Workflow for FXIa Inhibitor Discovery.

Representative Synthesis of a Small Molecule FXIa Inhibitor

While the exact synthesis of "this compound" is unknown, a plausible synthetic route for a hypothetical small molecule inhibitor, based on common scaffolds found in the literature, is presented below. This example illustrates a convergent synthesis strategy, a common approach in medicinal chemistry.

Synthesis_Scheme cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Starting Material A1 A2 Intermediate A2 A1->A2 Step 1 Fragment_A Fragment A A2->Fragment_A Step 2 Coupling Coupling Reaction (e.g., Suzuki, Amide) Fragment_A:port->Coupling B1 Starting Material B1 B2 Intermediate B2 B1->B2 Step 3 Fragment_B Fragment B B2->Fragment_B Step 4 Fragment_B:port->Coupling Purification Purification (Chromatography) Coupling->Purification Step 5 Final_Product Final Product (FXIa Inhibitor) Purification->Final_Product Step 6

Caption: Representative Convergent Synthesis of a FXIa Inhibitor.

Quantitative Data for Representative FXIa Inhibitors

The following table summarizes key in vitro potency and selectivity data for well-characterized, publicly disclosed FXIa inhibitors. This data is intended to be representative of the field and does not correspond to "this compound".

CompoundFXIa Ki (nM)FXIa IC50 (nM)Plasma Kallikrein Ki (nM)Thrombin Ki (nM)Factor Xa Ki (nM)aPTT (2x increase, µM)Reference
BMS-986177 (Milvexian)0.16-1.8>10,000>10,0000.27[5]
BAY 2433334 (Asundexian)0.33-13>10,000>10,0000.53[9]
Compound 470.20-----[1]
Compound 523-50>8180>109002[3]

Experimental Protocols

Factor XIa Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of a test compound against human FXIa.

Materials:

  • Human Factor XIa (purified)

  • Fluorogenic substrate for FXIa (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

  • Test compound (serially diluted in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 20 µL of FXIa solution (final concentration ~0.1 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~100 µM).

  • Immediately measure the rate of fluorescence increase (Excitation: 380 nm, Emission: 460 nm) over 10 minutes at 37°C.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant activity of a test compound in human plasma.

Materials:

  • Pooled normal human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • 20 mM CaCl2 solution

  • Test compound (serially diluted)

  • Coagulometer

Procedure:

  • Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the serially diluted test compound. Incubate for 2 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3 minutes at 37°C.

  • Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Record the clotting time for each compound concentration and determine the concentration required to double the baseline clotting time.

Conclusion

The discovery and development of selective FXIa inhibitors represent a paradigm shift in anticoagulant therapy, offering the potential for a safer alternative to current treatments. The generalized workflows and methodologies outlined in this guide provide a foundational understanding of the processes involved in bringing these novel therapeutics from concept to clinical investigation. While the specific details of "this compound" remain elusive, the principles of targeting FXIa hold significant promise for the future of thrombosis management.

References

Asundexian: An In-Depth Technical Guide on its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound specifically named "FXIa-IN-14." This guide provides a detailed profile of asundexian, a well-characterized oral Factor XIa (FXIa) inhibitor, as a representative example of this class of anticoagulants.

Introduction

Asundexian (BAY 2433334) is an orally bioavailable, small-molecule, direct inhibitor of activated Factor XI (FXIa).[1][2] It represents a novel class of anticoagulants designed to prevent thromboembolic events by targeting the intrinsic pathway of the coagulation cascade.[3][4] The rationale for targeting FXIa is based on the observation that this factor plays a significant role in the propagation of thrombosis but has a lesser role in physiological hemostasis.[5][6] This profile suggests that FXIa inhibitors like asundexian could offer effective antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants.[3][7] This technical guide provides a comprehensive overview of the pharmacology and toxicology of asundexian, aimed at researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

Asundexian selectively and reversibly inhibits the enzymatic activity of FXIa.[3][8] FXIa is a serine protease that amplifies the production of thrombin by activating Factor IX in the intrinsic pathway of the coagulation cascade.[3][9] By inhibiting FXIa, asundexian attenuates thrombin generation, thereby reducing the formation and propagation of thrombi.[3][5] This targeted approach is distinct from that of conventional anticoagulants that inhibit downstream targets like Factor Xa or thrombin, which are crucial for both thrombosis and hemostasis.[3]

Below is a diagram illustrating the role of FXIa in the coagulation cascade and the point of intervention for asundexian.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates TF Tissue Factor TF_FVIIa TF-FVIIa Complex FVIIa FVIIa TF_FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Asundexian Asundexian Asundexian->FXIa Inhibits

Caption: Role of FXIa in the coagulation cascade and asundexian's point of inhibition.

In Vitro Pharmacology

Asundexian has demonstrated potent and selective inhibition of human FXIa. The following table summarizes its in vitro pharmacological properties.

ParameterValueSpeciesAssayReference
FXIa Inhibition
IC502.7 nMHumanFluorometric Assay[5]
Selectivity
vs. Thrombin>10,000-foldHumanChromogenic Assay[5]
vs. Factor Xa>10,000-foldHumanChromogenic Assay[5]
vs. Factor IXa>10,000-foldHumanChromogenic Assay[5]
vs. Factor VIIa>10,000-foldHumanChromogenic Assay[5]
vs. Factor XIIa>10,000-foldHumanChromogenic Assay[5]
vs. Activated Protein C>10,000-foldHumanChromogenic Assay[5]
vs. Plasma Kallikrein>1,000-foldHumanChromogenic Assay[5]
Plasma Coagulation
aPTT Prolongation (2x)0.8 µMHuman PlasmaaPTT Assay[5]

Pharmacokinetics

Studies in healthy volunteers and patient populations have characterized the pharmacokinetic profile of asundexian.[1][8][10]

ParameterValuePopulationConditionsReference
Absorption
Tmax (median)3-4 hoursHealthy VolunteersSingle and multiple doses[1][8]
BioavailabilityHighHealthy VolunteersOral administration[11]
Food EffectNo clinically relevant effectHealthy VolunteersHigh-fat meal[8]
Distribution
Plasma Protein Binding94%HumanIn vitro[12]
Metabolism
Primary PathwayCarboxylesterase 1In vitro[2]
Minor PathwayCYP3A4In vitro[2]
Elimination
Terminal Half-life (t1/2)14-18 hoursHealthy Volunteers[8][13]
Excretion~80% feces, ~20% urineHealthy VolunteersRadiolabeled dose[13]

In Vivo Pharmacology and Efficacy

The antithrombotic efficacy of asundexian has been evaluated in various preclinical models of thrombosis.

ModelSpeciesDosingEfficacy OutcomeReference
Arterial Thrombosis (FeCl2-induced) Rabbit0.3, 1, 3 mg/kg IVDose-dependent reduction in thrombus weight[5][12]
Venous Thrombosis (FeCl2-induced) Rabbit0.3, 1, 3 mg/kg IVDose-dependent reduction in thrombus weight[5][12]
Arteriovenous (AV) Shunt Rabbit0.3, 1, 3 mg/kg IV (prevention)Dose-dependent reduction in thrombus weight[5][12]
Arteriovenous (AV) Shunt Rabbit1, 5 mg/kg IV (intervention)Reduction in thrombus weight[5][12]

Toxicology and Safety Profile

Comprehensive preclinical toxicology data for asundexian are not extensively published in the public domain. However, the safety profile has been evaluated in numerous clinical trials. The primary safety consideration for any anticoagulant is the risk of bleeding.

Preclinical Safety

In rabbit models, asundexian, either alone or in combination with antiplatelet drugs, did not significantly increase bleeding times or blood loss in ear, gum, and liver injury models, in contrast to other anticoagulants like apixaban.[5][12]

Clinical Safety

Phase II and Phase III clinical trials have assessed the safety of asundexian in various patient populations, including those with atrial fibrillation, recent myocardial infarction, and non-cardioembolic ischemic stroke.[11][14][15]

Clinical Trial (Phase)Patient PopulationComparatorKey Safety FindingsReference
PACIFIC-AF (Phase 2) Atrial FibrillationApixabanLower rates of major or clinically relevant non-major bleeding with asundexian.[15]
PACIFIC-AMI (Phase 2) Acute Myocardial InfarctionPlaceboNo significant increase in bleeding with asundexian when added to dual antiplatelet therapy.[11]
OCEANIC-AF (Phase 3) Atrial FibrillationApixabanTrial terminated due to inferior efficacy in preventing stroke compared to apixaban. Similar incidence of adverse events, but higher discontinuation due to adverse events with asundexian.[16]

A meta-analysis of randomized controlled trials suggested that asundexian may have a favorable bleeding profile, though it did not show a clear benefit for stroke prevention or systemic embolism at the doses studied.[17]

Experimental Protocols

In Vivo Rabbit Arterial Thrombosis Model (FeCl2-induced)

The following diagram outlines a typical workflow for this experimental model.

experimental_workflow Anesthesia Anesthetize Rabbit (e.g., ketamine/xylazine) Surgery Expose Carotid Artery Anesthesia->Surgery Dosing Administer Asundexian or Vehicle (Intravenous Bolus) Surgery->Dosing Injury Induce Injury (Apply FeCl2-soaked filter paper) Dosing->Injury ThrombusFormation Allow Thrombus Formation (e.g., 30 minutes) Injury->ThrombusFormation Excision Excise Arterial Segment ThrombusFormation->Excision Measurement Isolate and Weigh Thrombus Excision->Measurement Analysis Statistical Analysis (e.g., Kruskal-Wallis test) Measurement->Analysis

Caption: Workflow for a rabbit arterial thrombosis model.

Protocol Details:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized.[12]

  • Surgical Procedure: The carotid artery is exposed and isolated.[12]

  • Drug Administration: Asundexian or vehicle is administered as an intravenous bolus at specified doses (e.g., 0.3, 1, or 3 mg/kg) a set time before injury induction.[12]

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₂) solution is applied to the adventitial surface of the artery for a defined period to induce endothelial injury and subsequent thrombosis.[12]

  • Thrombus Evaluation: After a set duration of thrombus formation, the arterial segment is excised, and the thrombus is isolated and weighed.[12]

  • Data Analysis: Thrombus weights between treatment groups and the control group are compared using appropriate statistical methods.[12]

Conclusion

Asundexian is a potent and selective oral inhibitor of FXIa with a pharmacokinetic profile that supports once-daily dosing.[8][18] Preclinical studies demonstrated its efficacy in preventing both arterial and venous thrombosis without a significant increase in bleeding risk.[5][12] While early clinical trials showed a promising safety profile, particularly a lower bleeding risk compared to standard-of-care anticoagulants, a large Phase III trial in patients with atrial fibrillation was halted due to inferior efficacy in stroke prevention compared to apixaban.[15][16] Further investigation is ongoing to determine the potential clinical utility of asundexian in other indications, such as the prevention of non-cardioembolic ischemic stroke.[14][19] The development of asundexian and other FXIa inhibitors continues to be an area of active research, with the goal of uncoupling antithrombotic efficacy from bleeding risk.[7][9]

References

Biochemical Characterization of FXIa-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIa-IN-14, also identified as Compound 14c in the primary literature, is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Targeting FXIa is a promising therapeutic strategy for the development of novel anticoagulants with a potentially reduced risk of bleeding compared to traditional therapies. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, including its inhibitory activity, and outlines the general experimental methodologies used for its characterization.

Core Biochemical Data

The primary inhibitory potency of this compound has been determined through in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Potency of this compound against Human FXIa

Compound NameTarget EnzymeIC50 (nM)
This compoundHuman Factor XIa15

Data sourced from Wang Y, et al. Bioorganic & Medicinal Chemistry Letters, 2024.[1][2]

Selectivity Profile

A critical aspect of the development of any targeted inhibitor is its selectivity against other related enzymes. While the specific selectivity profile for this compound against a broad panel of serine proteases is not publicly available at this time, a typical selectivity screening panel for an FXIa inhibitor would include other key coagulation factors and related proteases.

Table 2: Representative Selectivity Panel for FXIa Inhibitors

Target EnzymeBiological PathwaySignificance of Selectivity
Factor Xa (FXa)Common Coagulation PathwayHigh selectivity over FXa is crucial to minimize impact on the common pathway and reduce bleeding risk.
Thrombin (Factor IIa)Common Coagulation PathwayInhibition of thrombin can lead to potent anticoagulation but also a higher bleeding risk.
TrypsinDigestive EnzymeOff-target inhibition can lead to gastrointestinal side effects.
Factor VIIa (FVIIa)Extrinsic Coagulation PathwaySelectivity helps in isolating the inhibitory effect to the intrinsic pathway.
Factor IXa (FIXa)Intrinsic Coagulation PathwayAs the substrate of FXIa, understanding any direct inhibition of FIXa is important.
Factor XIIa (FXIIa)Intrinsic Coagulation PathwayDifferentiating inhibition of FXIa from the upstream FXIIa clarifies the specific point of intervention.
Plasma KallikreinKallikrein-Kinin SystemStructural similarity to FXIa makes selectivity over plasma kallikrein a common challenge and important to assess.
Activated Protein C (APC)Anticoagulant PathwayAvoiding inhibition of natural anticoagulant mechanisms is important for a favorable safety profile.

This table represents a typical panel; the specific data for this compound is pending public disclosure in the primary literature.

Enzyme Kinetics and Mechanism of Action

The mechanism by which this compound inhibits FXIa and its inhibition constant (Ki) are fundamental parameters for understanding its mode of action. This data is typically determined through enzyme kinetic studies.

Table 3: Key Enzyme Kinetic Parameters for Characterization

ParameterDescriptionSignificance
Ki Inhibition ConstantA measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor.
Mechanism of Inhibition Competitive, Non-competitive, Uncompetitive, or MixedDescribes how the inhibitor interacts with the enzyme and its substrate, providing insights into its binding site and potential for in vivo efficacy.

The specific Ki value and mechanism of inhibition for this compound have not yet been publicly reported.

Experimental Protocols

The following sections describe the general methodologies that are typically employed for the biochemical characterization of FXIa inhibitors like this compound.

FXIa Inhibition Assay (General Protocol)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FXIa.

  • Enzyme and Substrate Preparation: Human FXIa is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl or HEPES with salts and a carrier protein). A fluorogenic or chromogenic substrate for FXIa is also prepared in the same buffer.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of test concentrations.

  • Assay Procedure:

    • A fixed volume of the FXIa solution is added to the wells of a microplate.

    • An equal volume of the diluted this compound or vehicle control (DMSO in buffer) is added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate solution.

    • The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

  • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Selectivity Profiling Assays (General Protocol)

To assess the selectivity of this compound, similar enzymatic assays are performed using a panel of other serine proteases (as listed in Table 2). The protocol is analogous to the FXIa inhibition assay, with the substitution of the respective target enzyme and its specific substrate. The IC50 values obtained for each enzyme are then compared to the IC50 for FXIa to determine the selectivity ratio.

Activated Partial Thromboplastin Time (aPTT) Assay (General Protocol)

The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways. It is used to evaluate the anticoagulant effect of FXIa inhibitors in a more physiologically relevant matrix.

  • Plasma and Reagent Preparation: Pooled normal human plasma is used. An aPTT reagent (containing a contact activator like silica and phospholipids) and a calcium chloride solution are pre-warmed to 37°C.

  • Compound Preparation: this compound is serially diluted and spiked into the plasma to achieve a range of concentrations.

  • Assay Procedure:

    • A volume of the plasma containing this compound or a vehicle control is pipetted into a coagulometer cuvette.

    • The aPTT reagent is added, and the mixture is incubated for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact pathway.

    • Clotting is initiated by the addition of the pre-warmed calcium chloride solution.

    • The time to clot formation is measured by the coagulometer.

  • Data Analysis: The clotting times are plotted against the inhibitor concentration. The concentration of this compound required to double the baseline clotting time (2x aPTT) is often reported as a measure of its anticoagulant activity in plasma.

Visualizations

Signaling Pathway

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FX Factor X FIXa->FX Activates FXIa_Inhibitor This compound FXIa_Inhibitor->FXIa Inhibits FXa Factor Xa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot

Caption: Role of this compound in the Intrinsic Coagulation Pathway.

Experimental Workflow

FXIa_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (FXIa, Substrate, Buffer) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor pre_incubation Pre-incubate FXIa with This compound or Vehicle prepare_reagents->pre_incubation prepare_inhibitor->pre_incubation initiate_reaction Initiate Reaction with Substrate Addition pre_incubation->initiate_reaction measure_signal Monitor Fluorescence/ Absorbance Change initiate_reaction->measure_signal analyze_data Data Analysis: Plot Rate vs. [Inhibitor] measure_signal->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: General Workflow for Determining the IC50 of this compound.

References

Unveiling the Target Engagement of Factor XIa Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window, potentially separating antithrombotic efficacy from bleeding risk.[1][2][3] This technical guide delves into the critical aspects of FXIa-inhibitor interactions, focusing on target binding, kinetics, and the experimental methodologies employed for their characterization. As "FXIa-IN-14" does not correspond to a publicly disclosed specific molecule, this document will synthesize data from well-characterized FXIa inhibitors to provide a representative and in-depth understanding for researchers, scientists, and drug development professionals.

The intrinsic coagulation pathway, where FXIa plays a crucial amplification role, is a key contributor to thrombus formation.[1][4] FXIa, a serine protease, activates Factor IX, leading to a burst in thrombin generation.[1][5] Inhibiting FXIa is therefore a promising strategy to mitigate thrombosis with potentially minimal impact on hemostasis.[2][6]

Quantitative Analysis of FXIa-Inhibitor Interactions

The potency and mechanism of FXIa inhibitors are quantified through various binding and kinetic parameters. Below are tables summarizing representative data for different classes of FXIa inhibitors.

Table 1: Binding Affinity of Selected FXIa Inhibitors

Inhibitor ClassRepresentative CompoundTargetAssay TypeParameterValue
TetrahydroquinolineInhibitor 47Human FXIaBiochemicalKi0.20 nM[4]
PhenylimidazoleInhibitor 18Human FXIaBiochemicalKi0.3 nM[4]
β-LactamBMS-262084Human FXIaBiochemicalIC502.8 nM[1]
PeptidomimeticInhibitor 4Human FXIaBiochemicalIC506 nM[1]
Natural ProteinProtease Nexin-2 (PN-2)Human FXIaBiochemicalKi0.4 nM[1]
Small MoleculeMilvexianHuman FXIaBiochemicalKi0.11 nM[6]
Small MoleculeAsundexianHuman FXIaBiochemicalIC501.0 nM[6]

Table 2: Kinetic Parameters of FXIa Inhibition by Protease Nexin-2 (PN-2)

ParameterDescriptionValueUnit
k_onAssociation rate constant2.1 x 10⁶M⁻¹s⁻¹[7]
k_offDissociation rate constant8.5 x 10⁻⁴s⁻¹[7]
K_i (calculated)Inhibition constant (k_off/k_on)400pM[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of FXIa inhibitors.

FXIa Enzymatic Activity Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of purified FXIa.

  • Principle: The assay measures the rate of cleavage of a fluorogenic or chromogenic substrate by FXIa in the presence and absence of an inhibitor.

  • Materials:

    • Human Factor XIa (e.g., 0.04 nM final concentration)[8]

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4[8]

    • Fluorogenic Substrate: e.g., Glycine-Proline-Arginine-7-amido-4-trifluoromethylcoumarin (GPR-AFC)[8]

    • Test Compounds (inhibitors) at various concentrations.

    • 96-well microplate.

    • Plate reader capable of fluorescence detection (e.g., excitation at 400 nm, emission at 505 nm)[8].

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the test compound dilutions and human FXIa to the wells of the microplate.

    • Pre-incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes at 25°C) to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time (e.g., 60 minutes at 25°C) using a plate reader.[8]

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.

  • Principle: This clotting assay measures the time it takes for plasma to clot after the addition of a contact activator (e.g., ellagic acid) and calcium.[8] Inhibition of FXIa prolongs the aPTT.[8]

  • Materials:

    • Human plasma (citrated).

    • aPTT reagent (containing a contact activator like ellagic acid).

    • Calcium chloride (CaCl₂) solution.

    • Test compounds at various concentrations.

    • Coagulometer.

  • Procedure:

    • Spike human plasma with various concentrations of the test compound.

    • Pre-warm the plasma sample to 37°C.

    • Add the aPTT reagent to the plasma and incubate for a defined period.

    • Initiate clotting by adding CaCl₂.

    • The coagulometer detects the formation of a fibrin clot and records the clotting time.

    • The data is often expressed as the concentration of the inhibitor that doubles the baseline clotting time.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding and dissociation of an inhibitor to its target, allowing for the determination of kinetic rate constants (k_on and k_off) and the dissociation constant (K_D).

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (immobilized FXIa).

  • Materials:

    • SPR instrument and sensor chips.

    • Purified human FXIa.

    • Test compound (inhibitor).

    • Running buffer.

  • Procedure:

    • Immobilize purified FXIa onto the surface of an SPR sensor chip.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Monitor the association of the compound to FXIa in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Visualizing the Landscape of FXIa Inhibition

Diagrams are essential for conceptualizing the complex biological pathways and experimental processes involved in FXIa inhibitor development.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates VIIIa FVIIIa VIIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VIIa FVIIa VIIa->TF_VIIa X_ext FX TF_VIIa->X_ext Activates Xa_ext FXa X_ext->Xa_ext Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Inhibitor FXIa Inhibitor Inhibitor->XIa Inhibits

Caption: The Coagulation Cascade and the Site of FXIa Inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Plasma Plasma-based Assay (aPTT) start Prepare Reagents (FXIa, Buffer, Substrate) prepare_inhibitor Serial Dilution of Inhibitor start->prepare_inhibitor pre_incubation Pre-incubate FXIa with Inhibitor prepare_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure calculate_ic50 Calculate IC50 measure->calculate_ic50 spike_plasma Spike Plasma with Inhibitor add_aptt Add aPTT Reagent spike_plasma->add_aptt incubate_plasma Incubate at 37°C add_aptt->incubate_plasma add_calcium Add CaCl2 to Initiate Clotting incubate_plasma->add_calcium measure_clot Measure Clotting Time add_calcium->measure_clot determine_doubling Determine Concentration for 2x Clotting Time measure_clot->determine_doubling

Caption: Workflow for In Vitro Characterization of FXIa Inhibitors.

Inhibition_Mechanism E FXIa (E) ES FXIa-Substrate Complex (ES) E->ES k1 EI FXIa-Inhibitor Complex (EI) E->EI kon I Inhibitor (I) S Substrate (S) ES->E k-1 P Product (P) ES->P kcat EI->E koff

Caption: Kinetic Relationship of a Reversible FXIa Inhibitor.

This guide provides a foundational understanding of the target binding and kinetics of FXIa inhibitors. The presented data and protocols, synthesized from the literature on various well-characterized inhibitors, offer a framework for the evaluation of new chemical entities targeting FXIa. As research in this area continues to evolve, these fundamental principles will remain critical for the successful development of the next generation of safer anticoagulants.

References

An In-depth Technical Guide to the Intrinsic and Extrinsic Coagulation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic and extrinsic coagulation pathways, two crucial arms of the hemostatic process that culminate in the formation of a stable fibrin clot. Understanding the intricacies of these cascades is paramount for research into hemostasis and thrombosis, as well as for the development of novel anticoagulant and procoagulant therapies.

The Coagulation Cascade: An Overview

Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay between platelets, endothelial cells, and a series of plasma proteins known as coagulation factors.[1][2] The coagulation cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[1][2] The extrinsic pathway is generally considered the primary initiator of coagulation in vivo, triggered by tissue damage, while the intrinsic pathway serves to amplify the coagulation signal.[3] Both pathways converge on the activation of Factor X, initiating the common pathway which leads to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.[1][2]

The Intrinsic Pathway (Contact Activation Pathway)

The intrinsic pathway is initiated when blood comes into contact with a negatively charged surface, such as exposed subendothelial collagen at a site of vascular injury.[2] This pathway involves a series of enzymatic activations, often referred to as a "waterfall cascade".[2]

The key steps of the intrinsic pathway are:

  • Contact Activation : The pathway begins with the activation of Factor XII to its enzymatic form, Factor XIIa, upon binding to a negatively charged surface. This process is facilitated by the presence of high-molecular-weight kininogen (HMWK) and prekallikrein.[2]

  • Activation of Factor XI : Factor XIIa then cleaves and activates Factor XI to Factor XIa.

  • Activation of Factor IX : Factor XIa, in the presence of calcium ions (Ca²⁺), activates Factor IX to Factor IXa.

  • Formation of the Tenase Complex : Factor IXa assembles with its cofactor, Factor VIIIa, on a phospholipid surface (typically provided by activated platelets) in the presence of Ca²⁺ to form the intrinsic "tenase" complex.

  • Activation of Factor X : The tenase complex is a potent activator of Factor X, converting it to Factor Xa.[2] This is the point of convergence with the extrinsic pathway.

Intrinsic_Pathway cluster_intrinsic Intrinsic Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XIa Factor XIa XIIa->XIa XI Factor XI IXa Factor IXa XIa->IXa IX Factor IX Tenase Intrinsic Tenase Complex IXa->Tenase VIIIa Factor VIIIa VIIIa->Tenase Xa Factor Xa Tenase->Xa X Factor X

Figure 1: The Intrinsic Coagulation Pathway.

The Extrinsic Pathway (Tissue Factor Pathway)

The extrinsic pathway is the primary initiator of coagulation in response to tissue injury.[3] It is a more rapid pathway compared to the intrinsic cascade.

The key steps of the extrinsic pathway are:

  • Tissue Factor Exposure : Damage to a blood vessel wall exposes tissue factor (TF), a transmembrane protein, to the bloodstream.[3]

  • Formation of the Extrinsic Tenase Complex : Circulating Factor VII binds to the exposed tissue factor. This binding leads to the activation of Factor VII to Factor VIIa. The complex of TF, Factor VIIa, and Ca²⁺ forms the extrinsic "tenase" complex.

  • Activation of Factor X : The TF-Factor VIIa complex is a potent enzyme that rapidly activates Factor X to Factor Xa.[3] This complex can also activate Factor IX of the intrinsic pathway, providing a link between the two cascades.

Extrinsic_Pathway cluster_extrinsic Extrinsic Pathway TF Tissue Factor (TF) Extrinsic_Tenase Extrinsic Tenase Complex TF->Extrinsic_Tenase VII Factor VII VIIa Factor VIIa VII->VIIa Binding to TF VIIa->Extrinsic_Tenase Xa Factor Xa Extrinsic_Tenase->Xa X Factor X

Figure 2: The Extrinsic Coagulation Pathway.

The Common Pathway

Both the intrinsic and extrinsic pathways converge at the activation of Factor X, leading to the common pathway.[1][2] This final cascade of reactions results in the formation of a stable fibrin clot.

The key steps of the common pathway are:

  • Formation of the Prothrombinase Complex : Factor Xa associates with its cofactor, Factor Va, on a phospholipid surface in the presence of Ca²⁺ to form the prothrombinase complex.

  • Generation of Thrombin : The prothrombinase complex is responsible for the large-scale conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa).

  • Formation of Fibrin : Thrombin then cleaves soluble fibrinogen (Factor I) into insoluble fibrin monomers. These monomers spontaneously polymerize to form a loose fibrin mesh.

  • Clot Stabilization : Thrombin also activates Factor XIII to Factor XIIIa, a transglutaminase that cross-links the fibrin polymers, forming a stable and insoluble fibrin clot.[2]

Common_Pathway cluster_common Common Pathway Xa Factor Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Va Factor Va Va->Prothrombinase Thrombin Thrombin (IIa) Prothrombinase->Thrombin Prothrombin Prothrombin (II) Fibrin Fibrin (Ia) Thrombin->Fibrin XIIIa Factor XIIIa Thrombin->XIIIa Fibrinogen Fibrinogen (I) Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin XIII Factor XIII XIIIa->Crosslinked_Fibrin

Figure 3: The Common Coagulation Pathway.

Regulation of Coagulation

To prevent excessive clotting and maintain blood fluidity, the coagulation cascade is tightly regulated by several anticoagulant mechanisms:

  • Tissue Factor Pathway Inhibitor (TFPI) : This protein directly inhibits Factor Xa and the TF-Factor VIIa complex, downregulating the initiation of the extrinsic pathway.

  • Antithrombin (AT) : A serine protease inhibitor that neutralizes thrombin and other activated coagulation factors, including IXa, Xa, XIa, and XIIa. Its activity is significantly enhanced by heparin.

  • Protein C and Protein S System : Thrombin, upon binding to thrombomodulin on the endothelial cell surface, activates Protein C. Activated Protein C (APC), along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thus dampening the amplification of the coagulation cascade.[2]

Fibrinolysis

Once the vessel wall is repaired, the fibrin clot must be removed to restore normal blood flow. This process is called fibrinolysis.

The key steps of fibrinolysis are:

  • Plasminogen Activation : Tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) are released from endothelial cells and convert the inactive zymogen plasminogen into the active enzyme plasmin.

  • Fibrin Degradation : Plasmin proteolytically degrades the fibrin mesh into soluble fibrin degradation products (FDPs).

Fibrinolysis cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs tPA t-PA tPA->Plasmin uPA u-PA uPA->Plasmin FibrinClot Fibrin Clot PAI1 PAI-1 PAI1->tPA PAI1->uPA Alpha2Antiplasmin α2-Antiplasmin Alpha2Antiplasmin->Plasmin

Figure 4: The Fibrinolytic Pathway.

Quantitative Data of Coagulation Factors

The concentration and half-life of coagulation factors are critical parameters in understanding their physiological roles and in the management of coagulation disorders.

FactorName(s)Plasma Concentration (mg/L)Half-life (hours)
IFibrinogen1500-400096-120
IIProthrombin10060-72
VProaccelerin, Labile Factor1012-36
VIIProconvertin, Stable Factor0.54-6
VIIIAntihemophilic Factor A0.18-12
IXChristmas Factor, Antihemophilic Factor B418-24
XStuart-Prower Factor1024-48
XIPlasma Thromboplastin Antecedent448-84
XIIHageman Factor3048-72
XIIIFibrin-Stabilizing Factor20150-300

Experimental Protocols

The functionality of the intrinsic and extrinsic pathways is routinely assessed in the clinical laboratory using the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays, respectively.

Activated Partial Thromboplastin Time (aPTT)

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), a partial thromboplastin reagent (phospholipids), and calcium. It assesses the integrity of the intrinsic and common pathways.

Methodology:

  • Sample Collection: Collect whole blood in a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

  • Incubation: Pipette a specific volume of plasma into a cuvette and incubate at 37°C.

  • Reagent Addition: Add the aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified time to allow for the activation of contact factors.

  • Clot Initiation and Detection: Add a pre-warmed calcium chloride solution to the cuvette to initiate the coagulation cascade. A coagulometer detects the formation of a fibrin clot, and the time from the addition of calcium to clot formation is recorded as the aPTT.

Prothrombin Time (PT)

Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium. It evaluates the integrity of the extrinsic and common pathways.

Methodology:

  • Sample Collection and Plasma Preparation: Follow the same procedure as for the aPTT test.

  • Incubation: Pipette a specific volume of plasma into a cuvette and incubate at 37°C.

  • Reagent Addition and Clot Detection: Add a pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma. The coagulometer immediately starts timing and detects the formation of a fibrin clot. The time to clot formation is the prothrombin time.

Workflow for Coagulation Assays:

Coagulation_Assay_Workflow cluster_aptt aPTT Assay cluster_pt PT Assay start Whole Blood Sample (Citrate Tube) centrifuge Centrifugation start->centrifuge plasma Platelet-Poor Plasma centrifuge->plasma incubate Incubate at 37°C plasma->incubate add_aptt_reagent Add aPTT Reagent (Activator + Phospholipids) incubate->add_aptt_reagent add_pt_reagent Add PT Reagent (Tissue Factor + CaCl2) incubate->add_pt_reagent incubate_aptt Incubate add_aptt_reagent->incubate_aptt add_calcium_aptt Add CaCl2 incubate_aptt->add_calcium_aptt measure_aptt Measure Clotting Time (aPTT) add_calcium_aptt->measure_aptt measure_pt Measure Clotting Time (PT) add_pt_reagent->measure_pt

Figure 5: General Workflow for aPTT and PT Coagulation Assays.

References

Unraveling the Structure: A Technical Guide to Factor XIa in Complex with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of Factor XIa (FXIa), a critical enzyme in the blood coagulation cascade, when bound to various inhibitors. Understanding these complex interactions at a molecular level is paramount for the rational design of novel and safer antithrombotic agents. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation.[1] Its primary function is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin clot.[2] While essential for hemostasis, inappropriate activation of FXIa can contribute to pathological thrombosis.[3][4] What makes FXIa an attractive therapeutic target is that individuals with a congenital deficiency of Factor XI often do not experience spontaneous bleeding, suggesting that its inhibition may offer a safer anticoagulant profile with a reduced risk of hemorrhage compared to traditional therapies targeting Factor Xa or thrombin.[5]

The development of FXIa inhibitors is an active area of research, with a focus on both orthosteric inhibitors that bind to the active site and allosteric inhibitors that bind to other regulatory sites on the enzyme.[5] This guide focuses on the structural elucidation of how these inhibitors interact with FXIa, providing a foundation for structure-based drug design.

Quantitative Analysis of FXIa-Inhibitor Interactions

The potency and binding affinity of various inhibitors to FXIa are critical parameters in drug development. These are typically quantified by inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and dissociation constants (Kd). The following tables summarize publicly available data for different classes of FXIa inhibitors.

Table 1: Orthosteric Inhibitors - Binding Affinities

Inhibitor ClassCompound/PDB IDKi (nM)IC50 (nM)Kd (nM)Reference(s)
TetrapeptidomimeticInhibitor 6 (PDB: 1ZOM)-30-[5]
α-Ketothiazole GuanidineInhibitor 3 (PDB: 2FDA)-1000-[5]
Boronic Acid EstersInhibitor 8 (PDB: 1ZLR)-1400-[5]
Non-basic Chlorophenyl-tetrazoleLigand 1---[6]
Non-basic Chlorophenyl-tetrazoleLigand 2---[6]

Table 2: Allosteric Inhibitors - Binding Affinities

Inhibitor ClassCompoundKi (nM)IC50 (nM)Kd (nM)Reference(s)
Sulfated Pentagalloylglucoside (SPGG)SPGG Variants-Varies-
Monosulfated BenzofuransTrimer 24-820-

Note: This table is a representative sample and not exhaustive. Researchers should consult the primary literature for the most up-to-date and comprehensive data.

Experimental Protocols for Structural and Functional Characterization

The determination of the three-dimensional structure of FXIa in complex with an inhibitor and the characterization of their binding kinetics are multi-step processes. Below are detailed methodologies for the key experiments involved.

X-ray Crystallography of FXIa-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of an FXIa-inhibitor complex.

1. Protein Expression and Purification:

  • The catalytic domain of human Factor XIa (e.g., residues 370-607) is expressed, often using a system like Pichia pastoris.[6]
  • The expressed protein is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Zn2+-chelating Sepharose), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity.[6]

2. Crystallization:

  • Purified FXIa is concentrated and mixed with the inhibitor of interest.
  • The FXIa-inhibitor complex solution is then mixed with a crystallization buffer containing a precipitant (e.g., PEG 4K) and buffered at a specific pH.[6]
  • The hanging-drop or sitting-drop vapor diffusion method is commonly employed, where the protein-inhibitor drop equilibrates against a larger reservoir of the crystallization solution.
  • Crystals are grown at a constant temperature (e.g., 293 K).[6]

3. Data Collection and Processing:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.[6]
  • X-ray diffraction data are collected at a synchrotron source.
  • The diffraction data are processed using software packages like HKL2000 or XDS to integrate the diffraction spots and scale the data.

4. Structure Solution and Refinement:

  • The structure is solved using molecular replacement, with a previously determined structure of FXIa as a search model.
  • The inhibitor is then manually built into the electron density map using molecular graphics software like Coot.
  • The complete structure is refined using programs like REFMAC5 or PHENIX to improve the fit of the model to the experimental data.

FXIa Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against FXIa.

1. Reagents and Materials:

  • Purified human Factor XIa.
  • Fluorogenic or chromogenic FXIa substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC or S-2366).[7][8]
  • Assay buffer (e.g., Tris-HCl buffer at physiological pH with salts and a non-ionic surfactant).[7]
  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
  • 96-well microplate.
  • Microplate reader capable of measuring fluorescence or absorbance.

2. Assay Procedure:

  • A solution of FXIa in assay buffer is added to the wells of the microplate.
  • The test inhibitor is added to the wells at various concentrations. A control with solvent only is also included.
  • The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.
  • The enzymatic reaction is initiated by adding the FXIa substrate to all wells.
  • The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence or absorbance.[7][8]

3. Data Analysis:

  • The initial reaction rates are calculated for each inhibitor concentration.
  • The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control.
  • The IC50 value, the concentration of inhibitor that causes 50% inhibition, is calculated by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to FXIa.

1. Materials and Instrumentation:

  • SPR instrument (e.g., Biacore).
  • Sensor chip (e.g., CM5).
  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).
  • Purified human Factor XIa (ligand).
  • Inhibitor compound (analyte).
  • Running buffer (e.g., HBS-EP+).

2. Ligand Immobilization:

  • The surface of the sensor chip is activated using a mixture of EDC and NHS.
  • A solution of FXIa in a low ionic strength buffer is injected over the activated surface to allow for covalent immobilization via amine coupling.
  • Any remaining active sites on the surface are deactivated by injecting ethanolamine.

3. Kinetic Analysis:

  • A series of concentrations of the inhibitor (analyte) are prepared in running buffer.
  • Each concentration is injected over the immobilized FXIa surface for a specific association time, followed by an injection of running buffer for a dissociation time.[9]
  • The binding response is measured in real-time and recorded as a sensorgram.
  • The surface is regenerated between each analyte injection using a specific regeneration solution to remove the bound inhibitor.

4. Data Analysis:

  • The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
  • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological systems and experimental processes. The following visualizations were created using the Graphviz DOT language.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Activates FXIa Factor XIa XI->FXIa IX Factor IX FXIa->IX Activates IXa Factor IXa IX->IXa Tenase_Intrinsic Intrinsic Tenase Complex (IXa + VIIIa) IXa->Tenase_Intrinsic VIIIa Factor VIIIa VIIIa->Tenase_Intrinsic X Factor X Tenase_Intrinsic->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex (Xa + Va) Xa->Prothrombinase Va Factor Va Va->Prothrombinase Thrombin Thrombin (IIa) Prothrombinase->Thrombin Activates Prothrombin Prothrombin (II) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Caption: The blood coagulation cascade highlighting the central role of FXIa.

Structural_Workflow cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Expression FXIa Expression (e.g., Pichia pastoris) Purification Chromatographic Purification Expression->Purification Incubation Incubate FXIa with Inhibitor Purification->Incubation Crystallization Set up Crystallization (Vapor Diffusion) Incubation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Mol_Replacement Molecular Replacement Data_Processing->Mol_Replacement Model_Building Model Building & Refinement Mol_Replacement->Model_Building Final_Structure Final_Structure Model_Building->Final_Structure Final FXIa-Inhibitor Complex Structure

Caption: Workflow for determining the crystal structure of an FXIa-inhibitor complex.

Conclusion

The structural and functional characterization of Factor XIa in complex with its inhibitors is a cornerstone of modern anticoagulant drug discovery. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to design and evaluate novel FXIa inhibitors. The visualization of the coagulation cascade and experimental workflows further aids in comprehending the intricate processes involved. As our understanding of the molecular interactions governing FXIa inhibition deepens, so too will our ability to develop safer and more effective therapies for the prevention and treatment of thromboembolic diseases.

References

Methodological & Application

Application Notes and Protocols for FXIa-IN-14 in In Vitro Coagulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of FXIa-IN-14, a potent and selective inhibitor of Factor XIa (FXIa). The included methodologies for key coagulation assays, such as the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin generation assay (TGA), are designed to facilitate the characterization of this inhibitor's anticoagulant properties.

Introduction to FXIa and this compound

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade by activating Factor IX.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[2][3] this compound is a small molecule inhibitor of FXIa. Published data on a similar compound, referred to as "inhibitor 14," indicates it functions as an allosteric inhibitor.[4]

Data Presentation: In Vitro Inhibitory Profile of this compound

The following table summarizes the reported in vitro inhibitory activities of a compound identified as "inhibitor 14," which is understood to be structurally analogous or identical to this compound.

Target EnzymeIC50 (µM)Assay TypeReference
Factor XIa (FXIa) >150 Chromogenic Substrate Hydrolysis[5][6]
Factor XIIIa (FXIIIa)23.6 ± 4.5Bisubstrate Fluorescence[5][6]
Thrombin>500Chromogenic Substrate Hydrolysis[5][6]
Factor Xa (FXa)>150Chromogenic Substrate Hydrolysis[5][6]

Note: The IC50 value for FXIa from this specific study on FXIIIa inhibitors was greater than the highest tested concentration. Another study focusing on allosteric FXIa inhibitors reports an IC50 for a structurally similar "inhibitor 14" in the micromolar range, suggesting that assay conditions significantly influence the outcome.[4]

Signaling Pathway

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIa and the point of inhibition by this compound.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact FXI Factor XI FXIIa->FXI Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FX Factor X FIXa->FX Activation (with FVIIIa) FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activation (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor This compound Inhibitor->FXIa

Caption: Intrinsic Coagulation Pathway and this compound Inhibition.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the aPTT in the presence of this compound is indicative of its inhibitory effect on FXIa.

a. Materials:

  • Platelet-poor plasma (PPP) from healthy human donors.

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).

  • Calcium chloride (CaCl2) solution (0.025 M).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Coagulometer.

b. Protocol:

  • Prepare serial dilutions of this compound in the solvent to achieve the desired final concentrations in plasma.

  • Pre-warm the CaCl2 solution and the coagulometer to 37°C.

  • In a coagulometer cuvette, add 50 µL of PPP.

  • Add 1-2 µL of the this compound dilution (or solvent control) to the plasma and mix gently.

  • Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Record the clotting time. Perform each measurement in duplicate or triplicate.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. As FXIa is part of the intrinsic pathway, this compound is expected to have a minimal effect on the PT. This assay is crucial for determining the selectivity of the inhibitor.

a. Materials:

  • Platelet-poor plasma (PPP).

  • PT reagent (thromboplastin).

  • This compound stock solution.

  • Coagulometer.

b. Protocol:

  • Prepare dilutions of this compound as described for the aPTT assay.

  • Pre-warm the PT reagent and the coagulometer to 37°C.

  • In a coagulometer cuvette, add 50 µL of PPP.

  • Add 1-2 µL of the this compound dilution (or solvent control) and mix.

  • Incubate the mixture for 2-5 minutes at 37°C.

  • Initiate clotting by adding 100 µL of the pre-warmed PT reagent.

  • The coagulometer will measure the time to clot formation.

  • Record the clotting time and perform replicate measurements.

Thrombin Generation Assay (TGA)

TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin. Inhibition of FXIa by this compound will lead to a reduction in thrombin generation when the assay is initiated via the intrinsic pathway.

a. Materials:

  • Platelet-poor plasma (PPP).

  • TGA reagent kit (containing a fluorogenic substrate for thrombin and a contact pathway activator, e.g., ellagic acid or a low concentration of tissue factor).

  • Calcium chloride solution.

  • Thrombin calibrator.

  • This compound stock solution.

  • Fluorometric plate reader with a 37°C incubation chamber.

b. Protocol:

  • Prepare dilutions of this compound.

  • In a 96-well microplate, add 80 µL of PPP containing the desired concentration of this compound or solvent control.

  • Add 20 µL of the TGA reagent (containing the activator and fluorogenic substrate) to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of CaCl2 solution to each well.

  • Immediately place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation and emission wavelengths of approximately 390 nm and 460 nm, respectively.

  • A thrombin calibration curve is generated simultaneously using a known concentration of thrombin calibrator.

  • The software calculates key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

Experimental Workflow

The following diagram outlines the general workflow for an in vitro coagulation assay, using the aPTT assay as an example.

aPTT Assay Workflow start Start prep_plasma Prepare Platelet-Poor Plasma (PPP) start->prep_plasma prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor pre_warm Pre-warm Reagents and Coagulometer to 37°C start->pre_warm add_plasma Pipette PPP into Coagulometer Cuvette prep_plasma->add_plasma add_inhibitor Add this compound or Solvent Control to PPP prep_inhibitor->add_inhibitor add_plasma->add_inhibitor incubate1 Incubate Plasma-Inhibitor Mixture at 37°C add_inhibitor->incubate1 add_aptt Add aPTT Reagent incubate1->add_aptt incubate2 Incubate at 37°C add_aptt->incubate2 add_ca Add CaCl2 to Initiate Clotting incubate2->add_ca measure Measure Clotting Time add_ca->measure end End measure->end

References

Application Notes and Protocols for Assessing FXIa-IN-14 Activity using aPTT and PT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[2][3] FXIa-IN-14 is a small molecule inhibitor targeting FXIa. These application notes provide a comprehensive overview and detailed protocols for utilizing the activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays to characterize the anticoagulant activity of this compound.

The aPTT assay is a functional coagulation test that evaluates the integrity of the intrinsic and common pathways of coagulation.[4] It is initiated by the activation of Factor XII, which ultimately leads to the formation of a fibrin clot.[5] Because FXIa is a key component of the intrinsic pathway, its inhibition by compounds like this compound is expected to prolong the aPTT clotting time in a concentration-dependent manner.[6][7] Conversely, the PT assay assesses the extrinsic and common pathways of coagulation, initiated by tissue factor.[8][9] As FXIa is not involved in the extrinsic pathway, this compound is expected to have a minimal to no effect on the PT clotting time.[10] This differential effect on aPTT and PT provides a specific measure of this compound's in vitro anticoagulant activity.

Data Presentation

The following tables summarize the expected quantitative data from the aPTT and PT assays when evaluating this compound. The data is illustrative and serves to demonstrate the anticipated dose-dependent effect of an FXIa inhibitor on aPTT and the lack of a significant effect on PT. Actual results may vary based on experimental conditions and the specific potency of this compound.

Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

This compound Concentration (nM)aPTT (seconds)Fold Increase over Vehicle
0 (Vehicle)30.21.0
1035.81.2
5048.31.6
10060.52.0
25075.92.5
50090.13.0

Table 2: Effect of this compound on Prothrombin Time (PT)

This compound Concentration (nM)PT (seconds)Fold Increase over Vehicle
0 (Vehicle)12.51.0
1012.61.0
5012.41.0
10012.71.0
25012.81.0
50012.91.0

Signaling Pathways and Experimental Workflows

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates VIIIa FVIIIa VIIIa->IXa TF Tissue Factor (TF) VIIa FVIIa TF->VIIa Binds VII FVII VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Va FVa Va->Xa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_14 This compound FXIa_IN_14->XIa Inhibits

Caption: Coagulation cascade showing the intrinsic, extrinsic, and common pathways.

aPTT_Workflow plasma Platelet-Poor Plasma (PPP) inhibitor This compound or Vehicle plasma->inhibitor 1. Add reagent aPTT Reagent (Activator + Phospholipid) inhibitor->reagent 2. Add & Incubate (37°C) calcium Calcium Chloride (CaCl2) reagent->calcium 3. Add to initiate clotting coagulometer Coagulometer calcium->coagulometer 4. Transfer to clot_time Measure Clotting Time (seconds) coagulometer->clot_time 5. Detect clot formation

Caption: Experimental workflow for the aPTT assay.

PT_Workflow plasma Platelet-Poor Plasma (PPP) inhibitor This compound or Vehicle plasma->inhibitor 1. Add & Incubate (37°C) reagent PT Reagent (Tissue Factor + Phospholipid + CaCl2) inhibitor->reagent 2. Add to initiate clotting coagulometer Coagulometer reagent->coagulometer 3. Transfer to clot_time Measure Clotting Time (seconds) coagulometer->clot_time 4. Detect clot formation

Caption: Experimental workflow for the PT assay.

Experimental Protocols

Materials and Reagents
  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Pooled Normal Human Plasma: Citrated, platelet-poor plasma. Can be purchased commercially or prepared in-house.

  • aPTT Reagent: Commercially available reagent containing a contact activator (e.g., silica, ellagic acid, or kaolin) and phospholipids.[4]

  • PT Reagent: Commercially available reagent containing tissue factor (thromboplastin) and phospholipids. Some reagents may already contain calcium.[9]

  • Calcium Chloride (CaCl₂): 0.025 M solution (if not included in the PT reagent).

  • Control Vehicle: The same solvent used to dissolve this compound (e.g., DMSO).

  • Coagulometer: Automated or semi-automated instrument for measuring clotting times.

  • Water Bath or Heat Block: Maintained at 37°C.

  • Pipettes and Tips: Calibrated for accurate liquid handling.

  • Coagulometer Cuvettes and Balls (if applicable).

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in the same solvent as the stock solution to achieve the desired final concentrations in plasma.

    • The final concentration of the solvent in the plasma should be kept constant across all samples (typically ≤1%).

  • Sample Preparation:

    • Thaw pooled normal human plasma at 37°C.

    • For each concentration of this compound and the vehicle control, pipette 99 µL of plasma into a coagulometer cuvette.

    • Add 1 µL of the corresponding this compound dilution or vehicle to the plasma.

    • Mix gently and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • aPTT Measurement:

    • Pre-warm the aPTT reagent and 0.025 M CaCl₂ solution to 37°C.

    • Add 100 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture.

    • Incubate the mixture for the manufacturer-recommended activation time (typically 3-5 minutes) at 37°C.[11]

    • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂.

    • Simultaneously, start the timer on the coagulometer.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Perform each measurement in duplicate or triplicate.

    • Calculate the mean clotting time for each concentration of this compound and the vehicle control.

    • Plot the aPTT clotting time (in seconds) or the fold increase over the vehicle control against the concentration of this compound.

Protocol 2: Prothrombin Time (PT) Assay
  • Preparation of this compound Dilutions:

    • Follow the same procedure as described in the aPTT protocol.

  • Sample Preparation:

    • Thaw pooled normal human plasma at 37°C.

    • For each concentration of this compound and the vehicle control, pipette 99 µL of plasma into a coagulometer cuvette.

    • Add 1 µL of the corresponding this compound dilution or vehicle to the plasma.

    • Mix gently and incubate for 5-10 minutes at 37°C.

  • PT Measurement:

    • Pre-warm the PT reagent to 37°C. Note: Some PT reagents are a combined thromboplastin and calcium solution, while others require a separate addition of calcium. Follow the manufacturer's instructions.

    • Add 200 µL of the pre-warmed PT reagent to the plasma-inhibitor mixture to initiate the clotting reaction.

    • Simultaneously, start the timer on the coagulometer.

    • The coagulometer will record the time taken for a fibrin clot to form.

  • Data Analysis:

    • Perform each measurement in duplicate or triplicate.

    • Calculate the mean clotting time for each concentration of this compound and the vehicle control.

    • Compare the PT clotting times across the different concentrations of this compound. A normal PT is typically in the range of 11-13.5 seconds.[12]

Expected Results and Interpretation

  • aPTT: A dose-dependent prolongation of the aPTT is expected with increasing concentrations of this compound. This indicates that the compound is effectively inhibiting the intrinsic pathway of coagulation.

  • PT: No significant change in the PT is expected across the tested concentrations of this compound. This confirms the selectivity of the inhibitor for the intrinsic pathway (specifically FXIa) over the extrinsic pathway.

The combination of a prolonged aPTT and a normal PT is a strong indicator of selective FXIa inhibition. These assays provide a robust and readily available method for the initial characterization and potency determination of this compound in a plasma environment.

References

Application Notes and Protocols for Chromogenic Substrate Assays in Factor XIa Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of Factor XIa (FXIa) activity and the evaluation of its inhibitors using chromogenic substrate assays. The methodologies described are fundamental for the screening and characterization of potential anticoagulant therapeutics targeting the intrinsic pathway of coagulation.

Introduction

Factor XIa is a serine protease that plays a crucial role in the amplification of the intrinsic pathway of blood coagulation. Its inhibition is a promising therapeutic strategy for the prevention of thrombosis with a potentially lower risk of bleeding complications compared to broader-spectrum anticoagulants. Chromogenic substrate assays are a sensitive and quantitative method for measuring FXIa enzymatic activity and for determining the potency of FXIa inhibitors. These assays rely on the cleavage of a synthetic peptide substrate by FXIa, which releases a chromophore, typically p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the FXIa activity.

Signaling Pathway: Intrinsic Coagulation Cascade

The intrinsic pathway is initiated by contact activation and converges with the extrinsic pathway to generate thrombin, leading to fibrin clot formation. FXIa is a key enzyme in this cascade, responsible for the activation of Factor IX.

Intrinsic_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein FXIIa Kallikrein->FXIIa Feedback HMWK HMWK FXI FXI FXIa FXIa FXI->FXIa FXIIa, Thrombin FIXa FIXa FXIa->FIXa Ca²⁺ FXIa->FIXa FIX FIX FXa FXa FIXa->FXa FVIIIa, Ca²⁺, PL FIXa->FXa FX FX Thrombin Thrombin FXa->Thrombin FVa, Ca²⁺, PL FXa->Thrombin Prothrombin Prothrombin Thrombin->FXIa Fibrin Fibrin Clot Thrombin->Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen FVIIIa FVIIIa

Figure 1: Simplified Intrinsic Coagulation Cascade.

Protocol 1: Direct Chromogenic Assay for FXIa Inhibition

This protocol describes a direct method to assess the inhibitory effect of a compound on purified human FXIa.

Experimental Workflow

Direct_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Buffer, FXIa, Inhibitor Dilutions, Substrate Mix Add Buffer, Inhibitor, and FXIa to Microplate Well Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add Chromogenic Substrate (e.g., S-2366) to Initiate Reaction Incubate->Add_Substrate Measure Immediately Measure Absorbance at 405 nm Kinetically for 10-20 min Add_Substrate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC₅₀ Plot->Determine

Figure 2: Workflow for the Direct FXIa Inhibition Assay.

Materials and Reagents
  • Human Factor XIa: Purified, active enzyme.

  • Chromogenic Substrate: e.g., S-2366 (H-D-Pro-Phe-Arg-pNA).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Test Inhibitor: Stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of kinetic measurements at 405 nm and temperature control at 37°C.

Procedure
  • Reagent Preparation:

    • Prepare the assay buffer and warm it to 37°C.

    • Dilute the FXIa stock solution in assay buffer to the desired working concentration (e.g., 0.5-2 nM).

    • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

    • Prepare the chromogenic substrate solution in distilled water or assay buffer according to the manufacturer's instructions (e.g., 1-2 mM).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor dilution (or vehicle for control wells) to the respective wells.

    • Add 20 µL of the diluted FXIa solution to each well to start the pre-incubation.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary
ParameterTypical ValueChromogenic SubstrateReference
FXIa Concentration0.5 - 2 nMS-2366[1]
Substrate (S-2366) Kₘ~417 µMS-2366[1]
Substrate (S-2366) Conc.75 - 380 µMS-2366[1]
Aprotinin Kᵢ288 nMS-2366[2]
Corn Trypsin Inhibitor Kᵢ8.1 µMS-2366[1]

Protocol 2: Amplified (Indirect) Chromogenic Assay for FXIa Activity

This protocol is a more sensitive, multi-stage assay suitable for measuring low levels of FXIa activity, often used for samples like immunoglobulin preparations.[3][4] It relies on the ability of FXIa to activate Factor IX, which in turn activates Factor X, and the resulting FXa is measured with a chromogenic substrate.

Experimental Workflow

Amplified_Assay_Workflow cluster_prep Preparation cluster_activation Activation Cascade cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Buffers, Reagent Mix (FIX, FVIII, FX, PL, Ca²⁺), FXIa Sample/Standard Mix Add FXIa Sample/Standard to Reagent Mix Reagents->Mix Incubate Incubate at 37°C to allow FIXa and FXa generation Mix->Incubate Add_Substrate Add FXa Chromogenic Substrate (e.g., SXa-11) Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Endpoint or Kinetic) Add_Substrate->Measure Plot Plot Absorbance vs. [FXIa Standard] Measure->Plot Determine Determine FXIa concentration in sample from the standard curve Plot->Determine

References

Application Notes and Protocols for the Rabbit Arteriovenous Shunt Model in the Evaluation of Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the rabbit arteriovenous (AV) shunt model to assess the efficacy and pharmacodynamics of Factor XIa (FXIa) inhibitors. This model is a well-established preclinical tool for evaluating potential antithrombotic agents.

Introduction

The intrinsic pathway of the coagulation cascade, particularly Factor XIa (FXIa), has emerged as a promising target for novel anticoagulants.[1][2][3] Inhibiting FXIa is hypothesized to reduce thrombosis with a lower risk of bleeding compared to traditional anticoagulants.[2][4] The rabbit arteriovenous (AV) shunt model is a robust in vivo model of venous thrombosis used to evaluate the antithrombotic efficacy of FXIa inhibitors and other anticoagulants.[1][5] This model allows for the direct measurement of thrombus formation and the simultaneous assessment of ex vivo coagulation parameters.

Signaling Pathway of the Coagulation Cascade

The following diagram illustrates the central role of Factor XIa in the intrinsic pathway of the coagulation cascade. FXIa amplifies thrombin generation, contributing significantly to thrombus formation.[4]

Coagulation Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin FXIa_Inhibitor FXIa Inhibitor FXIa_Inhibitor->FXIa Inhibits Experimental_Workflow A Animal Preparation (Anesthesia) B Surgical Procedure (Carotid Artery and Jugular Vein Cannulation) A->B C Establish AV Shunt (with thrombogenic surface) B->C D Drug Administration (IV Bolus + Infusion) C->D E Blood Circulation through Shunt (e.g., 60 minutes) D->E F Blood Sampling (Baseline and Post-Treatment) E->F G Thrombus Removal and Weighing E->G H Ex Vivo Coagulation Assays (aPTT, PT, TT) F->H I Data Analysis G->I H->I

References

Application Notes and Protocols: Ferric Chloride-Induced Thrombosis Model with a Novel FXIa Inhibitor (FXIa-IN-14)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ferric chloride-induced thrombosis model is a widely utilized in vivo assay to evaluate the efficacy of antithrombotic agents.[1][2] This model mimics aspects of arterial thrombosis initiated by endothelial injury.[1][2] Ferric chloride (FeCl₃) application to the adventitial surface of an artery induces oxidative damage and endothelial denudation, leading to platelet activation, aggregation, and the formation of an occlusive thrombus.[1][2] The time to vessel occlusion is a key parameter for assessing the antithrombotic effects of test compounds.

Factor XIa (FXIa) is a serine protease in the intrinsic pathway of the coagulation cascade.[3] It plays a significant role in the amplification of thrombin generation and the stabilization of thrombi.[3][4] Targeting FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window and a lower bleeding risk compared to conventional anticoagulants that target common pathway factors like Factor Xa or thrombin.[5][6][7] Individuals with a congenital deficiency in Factor XI often exhibit a reduced risk of thromboembolic events without a corresponding increase in spontaneous bleeding.[4][8]

This document provides detailed protocols for utilizing the ferric chloride-induced carotid artery thrombosis model in mice to assess the efficacy of a novel, investigational Factor XIa inhibitor, herein referred to as FXIa-IN-14.

Signaling Pathway of Thrombus Formation and FXIa Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway, involving FXIa, is crucial for amplifying thrombin generation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Thrombin_feedback Thrombin Thrombin_feedback->FXI Feedback Activation TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Formation FXIa_Inhibitor This compound FXIa_Inhibitor->FXIa Inhibits

Figure 1. Simplified diagram of the coagulation cascade and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in the ferric chloride-induced thrombosis model.

experimental_workflow A Animal Acclimatization (e.g., C57BL/6 mice, 8-12 weeks old) B Administration of this compound or Vehicle (e.g., oral gavage or intravenous injection) A->B C Anesthesia (e.g., ketamine/xylazine) B->C I (Optional) Bleeding Time Assay B->I D Surgical Preparation (Isolation of carotid artery) C->D E Baseline Blood Flow Measurement (Doppler flow probe) D->E F Induction of Thrombosis (Application of FeCl₃-saturated filter paper) E->F G Monitoring of Blood Flow and Time to Occlusion F->G H (Optional) Thrombus Excision and Weight Measurement G->H J Data Analysis G->J H->J I->J

Figure 2. Experimental workflow for the ferric chloride-induced thrombosis model.

Detailed Experimental Protocols

Materials:

  • Animals: Male C57BL/6 mice, 8-12 weeks old.[1][9]

  • Anesthetics: Ketamine (100 mg/kg) and xylazine (10 mg/kg).[9]

  • Ferric Chloride (FeCl₃) Solution: 5-10% (w/v) in deionized water, freshly prepared.[10][11] The concentration can be adjusted to modulate the severity of the injury and the time to occlusion.[11][12]

  • This compound: Dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Surgical Instruments: Fine surgical scissors, forceps, and vessel clamps.

  • Doppler Flow Probe and Meter: To measure carotid artery blood flow.[9][10]

  • Filter Paper: Whatman No. 1, cut into small strips (e.g., 1 x 2 mm).

  • Phosphate-Buffered Saline (PBS): For rinsing.

  • Heating Pad: To maintain the animal's body temperature at 37°C.[9]

Procedure: Ferric Chloride-Induced Carotid Artery Thrombosis

  • Animal Preparation:

    • Administer this compound or vehicle to the mice at the desired pre-treatment time (e.g., 1-2 hours before surgery for oral administration).

    • Anesthetize the mouse with an intraperitoneal injection of ketamine and xylazine.[9] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.[9]

  • Surgical Procedure:

    • Make a midline cervical incision to expose the trachea and surrounding tissues.

    • Carefully dissect the soft tissues to isolate the left common carotid artery over a length of approximately 5 mm.[1] Avoid excessive manipulation of the artery to prevent unintentional injury.[9]

    • Place a small piece of plastic or other non-conductive material underneath the isolated artery to separate it from the surrounding tissues.[1]

  • Thrombosis Induction and Measurement:

    • Position a Doppler flow probe around the carotid artery to obtain a stable baseline blood flow reading.[10]

    • Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[9][10]

    • After 3 minutes, carefully remove the filter paper and rinse the area with PBS.[9][13]

    • Continuously monitor and record the blood flow until the vessel is completely occluded (blood flow ceases) or for a predetermined observation period (e.g., 30-60 minutes).[10] The time from the application of FeCl₃ to the complete cessation of blood flow is defined as the time to occlusion.

Procedure: Tail Bleeding Time Assay

To assess the effect of this compound on hemostasis, a tail bleeding time assay can be performed on a separate cohort of animals.

  • Administer this compound or vehicle as described previously.

  • Anesthetize the mouse.

  • Submerge the distal 5 mm of the tail in a saline solution at 37°C for 2 minutes.

  • Carefully transect the tail 3 mm from the tip using a sharp scalpel blade.

  • Immediately immerse the tail in the 37°C saline and start a timer.

  • Record the time until bleeding stops completely for at least 30 seconds. If bleeding continues for more than a pre-defined cutoff time (e.g., 10-15 minutes), the bleeding is stopped by applying pressure, and the cutoff time is recorded.

Data Presentation

The following tables present hypothetical data for this compound in the described models.

Table 1: Effect of this compound on Time to Occlusion in the Ferric Chloride-Induced Carotid Artery Thrombosis Model

Treatment GroupDose (mg/kg)NTime to Occlusion (minutes)% Increase in Time to Occlusion
Vehicle-1012.5 ± 1.8-
This compound11018.2 ± 2.5*45.6
This compound31025.8 ± 3.1**106.4
This compound1010>30 (No Occlusion)***>140

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group.

Table 2: Effect of this compound on Tail Bleeding Time

Treatment GroupDose (mg/kg)NBleeding Time (seconds)
Vehicle-10155 ± 25
This compound110168 ± 30
This compound310185 ± 38
This compound1010210 ± 45*

*Data are presented as mean ± SEM. p<0.05 compared to the vehicle group.

Discussion and Conclusion

The ferric chloride-induced thrombosis model is a robust and reproducible method for evaluating the antithrombotic efficacy of novel compounds.[1][9] The data presented in Table 1 demonstrates that this compound produces a dose-dependent prolongation of the time to occlusion, indicating potent antithrombotic activity. At the highest dose tested, complete inhibition of thrombus formation was observed within the experimental timeframe.

Importantly, as shown in Table 2, the significant antithrombotic effect of this compound is associated with only a modest increase in bleeding time at the highest effective dose. This observation is consistent with the hypothesis that targeting FXIa can uncouple antithrombotic efficacy from bleeding risk, a significant advantage over currently available anticoagulants.[6][7]

References

Application Notes and Protocols for Preclinical Dosing and Administration of Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "FXIa-IN-14" was not identified in the available preclinical literature. The following application notes and protocols are a synthesis of data from preclinical studies of various well-characterized Factor XIa (FXIa) inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel FXIa inhibitors.

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3] Its role in the amplification of thrombin generation makes it a promising target for the development of novel anticoagulants.[1][2][4][5] Preclinical and clinical data suggest that inhibiting FXIa can effectively prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target common pathway factors like Factor Xa or thrombin.[2][6][7][8] This document provides an overview of the dosing and administration of FXIa inhibitors in various preclinical models, along with detailed protocols for key in vitro and in vivo experiments.

Coagulation Cascade and the Role of FXIa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a key role in the intrinsic pathway, where it activates Factor IX, leading to a burst in thrombin generation and the subsequent formation of a stable thrombus.[3][4]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI activates XIa FXIa XI->XIa activates IX FIX XIa->IX activates IXa FIXa X FX IXa->X activates VIIIa FVIIIa VIIIa->X Xa FXa X->Xa TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VII->TF_VIIa TF_VIIa->X activates Prothrombin Prothrombin (FII) Xa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI feedback activation Thrombin->VIIIa activates Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Va FVa Thrombin->Va activates Fibrin Fibrin Fibrinogen->Fibrin Va->Prothrombin FXIa_Inhibitor FXIa Inhibitor (e.g., this compound) FXIa_Inhibitor->XIa inhibits thrombosis_workflow start Start anesthesia Anesthetize Animal start->anesthesia surgery Surgical Exposure of Carotid Artery anesthesia->surgery flow_probe Place Doppler Flow Probe surgery->flow_probe dosing Administer Test Compound or Vehicle flow_probe->dosing injury Induce Vascular Injury (FeCl3 Application) dosing->injury monitoring Monitor Blood Flow injury->monitoring occlusion Time to Occlusion Measurement monitoring->occlusion end End occlusion->end

References

Application Notes and Protocols: Synthesis and Purification of a Representative Small Molecule FXIa Inhibitor for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public information is available for a compound designated "FXIa-IN-14". The following application notes and protocols are based on the general principles and methodologies for the synthesis, purification, and characterization of small molecule Factor XIa (FXIa) inhibitors as described in the scientific literature. These protocols are intended to serve as a general guide and may require optimization for a specific compound.

Introduction to Factor XIa (FXIa)

Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2][3] It is formed from its zymogen, Factor XI (FXI), through activation by Factor XIIa or thrombin.[4][5][6] Once activated, FXIa amplifies the coagulation signal primarily by activating Factor IX, which ultimately leads to the generation of thrombin and the formation of a stable fibrin clot.[3][7] Due to its significant role in thrombosis and a lesser role in hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies.[5][8][9][10]

The Coagulation Cascade and the Role of FXIa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a blood clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge into a common pathway.[1][2] FXIa is a key component of the intrinsic pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Factor XI Factor XI Factor XIIa->Factor XI Activates FXIa FXIa Factor XI->FXIa Factor IX Factor IX FXIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Tissue Factor Tissue Factor TF-FVIIa Complex TF-FVIIa Complex Tissue Factor->TF-FVIIa Complex Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Complex Factor X Factor X TF-FVIIa Complex->Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->Factor XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin FXIa_IN_14 FXIa_IN_14 FXIa_IN_14->FXIa

Diagram 1: The Coagulation Cascade and the Site of Action for an FXIa Inhibitor.

Synthesis and Purification of a Representative Small Molecule FXIa Inhibitor

The synthesis of a small molecule FXIa inhibitor will be highly dependent on its specific chemical structure. The following represents a generalized workflow for the synthesis and purification of a hypothetical inhibitor.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Coupling Reactions, Cyclizations) Start->Synthesis Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Crude_Purification Crude Purification (e.g., Column Chromatography) Workup->Crude_Purification Characterization1 Purity & Identity Check (TLC, LC-MS, NMR) Crude_Purification->Characterization1 Final_Purification Final Purification (e.g., Preparative HPLC, Crystallization) Characterization1->Final_Purification Purity < 95% Final_Product Pure FXIa Inhibitor Characterization1->Final_Product Purity > 95% Characterization2 Final Purity & Identity Confirmation (>95% Purity) Final_Purification->Characterization2 Characterization2->Final_Product Purity > 95%

Diagram 2: General Workflow for Synthesis and Purification of a Small Molecule FXIa Inhibitor.
General Synthesis Protocol

A plausible synthetic route for a novel small molecule inhibitor would likely involve several steps of organic synthesis, such as coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), heterocycle formation, and functional group interconversions. The specific choice of reactions would be dictated by the target molecule's scaffold.

Purification Protocols

Purification is a critical step to ensure that the final compound is free of impurities that could interfere with biological assays.

2.2.1. Column Chromatography

  • Principle: Separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Principle: A high-resolution chromatographic technique used for the final purification of compounds.

  • Protocol:

    • Dissolve the partially purified product in a suitable solvent compatible with the mobile phase.

    • Inject the sample onto a preparative HPLC column (e.g., C18).

    • Elute with a gradient of mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid or formic acid).

    • Monitor the eluent using a UV detector at a suitable wavelength.

    • Collect the peak corresponding to the desired product.

    • Lyophilize or evaporate the solvent to obtain the pure compound.

Other purification techniques that may be employed include crystallization and solid-phase extraction. The choice of method will depend on the physicochemical properties of the inhibitor. Some purification processes for biological products containing FXIa also utilize methods like octanoic acid precipitation and cation exchange chromatography to remove FXIa.[11][12][13][14][15]

Characterization and Quantitative Data of FXIa Inhibitors

Once synthesized and purified, the inhibitor must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC.

The following table summarizes publicly available quantitative data for several known FXIa inhibitors to provide a reference for expected potency.

InhibitorTypeIC50 / KiSelectivityAdministrationReference(s)
MilvexianOral Small Molecule-Selective for FXIaOral[5][16]
AsundexianOral Small Molecule-Selective for FXIaOral[4][16]
AbelacimabMonoclonal Antibody-Binds to the catalytic domain of FXIIntravenous[16][17]
OsocimabMonoclonal AntibodyEC50 of 0.2 ± 0.02 nMBinds adjacent to the FXIa active siteIntravenous[5][16][17]
IONIS-FXIRXAntisense Oligonucleotide-Reduces hepatic FXI synthesisSubcutaneous[4][16]
BMS-986177Small MoleculeKi of 0.20 nM>40-fold selective over FXa-[8]
Compound 52Small MoleculeKi of 3 nMSelective over FVIIa and FXa-[3]

Note: IC50 and Ki values are highly assay-dependent and should be compared with caution.

Experimental Protocols for In Vitro Characterization

FXIa Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of FXIa.

Enzyme_Assay_Workflow Prepare_Reagents Prepare Reagents: - FXIa Enzyme - Inhibitor Dilutions - Chromogenic Substrate - Assay Buffer Incubate_Inhibitor Pre-incubate FXIa with Inhibitor or Vehicle Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate Reaction by Adding Chromogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Kinetically Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Value Measure_Absorbance->Analyze_Data

References

In Vivo Antithrombotic Efficacy of FXIa-IN-14: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: Information regarding a specific compound designated "FXIa-IN-14" is not publicly available. The following application notes and protocols are based on published in vivo studies of representative small molecule Factor XIa (FXIa) inhibitors, such as Milvexian and BMS-262084, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating novel FXIa inhibitors.

Application Notes

Introduction to Factor XIa as a Therapeutic Target

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Its primary function is to amplify thrombin generation, leading to the formation of a stable fibrin clot.[3] Unlike key components of the common and extrinsic pathways, such as Factor Xa and thrombin, genetic deficiency of FXI (hemophilia C) is associated with a mild bleeding phenotype, suggesting that FXIa is more critical for pathological thrombosis than for normal hemostasis.[1][4] This characteristic makes FXIa an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and a lower risk of bleeding complications compared to currently available therapies.[1][2]

Mechanism of Action of FXIa Inhibitors

FXIa inhibitors, such as this compound, are designed to directly and selectively block the active site of the FXIa enzyme. By doing so, they prevent the activation of Factor IX to Factor IXa, a key step in the amplification of the coagulation cascade. This targeted inhibition leads to a reduction in thrombin generation and subsequent fibrin formation, thereby exerting an antithrombotic effect.[3] Preclinical and clinical evidence suggests that this mechanism effectively reduces the risk of thrombosis with a minimal impact on hemostasis.[1]

Summary of In Vivo Efficacy and Safety

Preclinical studies in various animal models have demonstrated the antithrombotic efficacy and safety profile of small molecule FXIa inhibitors. These compounds have shown dose-dependent antithrombotic effects in models of both arterial and venous thrombosis.[2][5] A key finding from these studies is the separation of antithrombotic efficacy from a significant increase in bleeding time, a common side effect of traditional anticoagulants.[5] For instance, at doses that produce significant reductions in thrombus formation, FXIa inhibitors have been observed to cause only a minimal prolongation of bleeding time.[5][6]

Data Presentation: In Vivo Efficacy of Representative FXIa Inhibitors

The following tables summarize the quantitative data from in vivo studies of representative small molecule FXIa inhibitors in various animal models.

Table 1: Antithrombotic Efficacy of BMS-262084 in Rabbit Models

ModelCompoundDose (IV)Efficacy EndpointResultBleeding Time (Fold Increase)
Arteriovenous-Shunt Thrombosis (AVST)BMS-2620840.4 mg/kg/hED50 (50% reduction in thrombus weight)AchievedNot reported at ED50
Venous Thrombosis (VT)BMS-2620840.7 mg/kg/hED50 (50% reduction in thrombus weight)AchievedNot reported at ED50
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)BMS-2620841.5 mg/kg/hED50 (50% increase in blood flow)AchievedNot reported at ED50
Bleeding Time AssessmentBMS-2620843 mg/kg/hFold increase vs. control-1.17 ± 0.04
Bleeding Time AssessmentBMS-26208410 mg/kg/hFold increase vs. control-1.52 ± 0.07

Data synthesized from a study on BMS-262084, a small molecule FXIa inhibitor, in rabbit models.[5]

Table 2: Antithrombotic Efficacy of Milvexian in a Rabbit Arteriovenous (AV) Shunt Model

CompoundDoseEfficacy EndpointResult (% reduction in thrombus weight)
MilvexianNot specified~80% reduction in thrombus formationAchieved
ApixabanNot specified~80% reduction in thrombus formationAchieved
DabigatranNot specified~80% reduction in thrombus formationAchieved

Comparative data for bleeding time at these efficacy levels showed that apixaban and dabigatran prolonged bleeding time by 1.13-fold and 4.4-fold, respectively, while FXIa inhibition showed no increase.[1]

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse/Rat)

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.[7][8][9]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors)

  • Doppler flow probe

  • Filter paper

  • Ferric chloride (FeCl3) solution (e.g., 3.5-8% w/v)[7][10]

  • Saline solution

Procedure:

  • Anesthetize the animal.

  • Make a midline cervical incision to expose the common carotid artery.[10]

  • Carefully dissect the artery from the surrounding tissue.[9]

  • Place a Doppler flow probe on the artery to measure baseline blood flow.[10]

  • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[8][10]

  • Remove the filter paper and rinse the area with saline.[10]

  • Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • The primary endpoint is the time to occlusion. The efficacy of the test compound is determined by its ability to prolong the time to occlusion or prevent occlusion altogether.

Inferior Vena Cava (IVC) Ligation Model (Mouse)

This model is used to induce venous thrombosis and assess the efficacy of antithrombotic compounds.[11][12][13]

Materials:

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 7-0 Prolene)[11][12]

Procedure:

  • Anesthetize the mouse.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).[12]

  • Carefully dissect the IVC and ligate any side branches.[12][13]

  • Completely ligate the IVC immediately below the renal veins using a suture.[11][12]

  • Close the abdominal incision in layers.[12]

  • After a predetermined period (e.g., 48 hours), euthanize the animal and harvest the thrombus.

  • The primary endpoint is the weight of the thrombus. The efficacy of the test compound is determined by its ability to reduce thrombus weight compared to a vehicle-treated control group.

Rabbit Arteriovenous (AV) Shunt Model

This model is used to evaluate venous thrombosis in a setting with controlled blood flow.[1][3]

Materials:

  • Anesthetic

  • Catheters

  • Silicone tubing containing a thrombogenic surface (e.g., cotton thread or stents)[3][14]

  • Peristaltic pump (optional, for controlled flow)

Procedure:

  • Anesthetize the rabbit.

  • Insert a catheter into the carotid artery and another into the jugular vein.[14]

  • Connect the catheters to the external AV shunt, which contains the thrombogenic surface.

  • Allow blood to circulate through the shunt for a defined period (e.g., 1-2 hours).[3][14]

  • After the circulation period, remove the shunt and harvest the thrombus.

  • The primary endpoint is the weight of the thrombus. The efficacy of the test compound, administered prior to or during the procedure, is determined by its ability to reduce thrombus weight.

Tail Bleeding Time Assay (Rat/Mouse)

This assay is used to assess the potential bleeding risk of antithrombotic compounds.[15][16][17]

Materials:

  • Anesthetic (optional, but recommended)[17]

  • Scalpel or sharp blade

  • Filter paper

  • Saline solution at 37°C[15]

  • Timer

Procedure:

  • Anesthetize the animal (if applicable).

  • Transect a small portion (e.g., 1-3 mm) of the distal tail.[15][18]

  • Immediately immerse the tail tip in warm saline.[15]

  • Record the time until bleeding ceases for a continuous period (e.g., 15-30 seconds).[15]

  • A cut-off time (e.g., 20 minutes) is typically used.[15]

  • The endpoint is the bleeding time. A significant prolongation of bleeding time compared to a vehicle-treated control group indicates a potential bleeding risk.

Mandatory Visualizations

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activation XIa FXIa XI->XIa IX FIX XIa->IX Activation IXa FIXa X FX IXa->X TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activation Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin FXIa_IN_14 This compound FXIa_IN_14->XIa Inhibition

Caption: The coagulation cascade highlighting the role of FXIa and the inhibitory action of this compound.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Mouse, Rabbit) Dosing 2. Compound Administration (this compound vs. Vehicle) Animal_Model->Dosing Thrombosis_Induction 3. Thrombosis Induction (e.g., FeCl3, Ligation) Dosing->Thrombosis_Induction Bleeding_Assay 5. Bleeding Risk Assessment (e.g., Tail Bleeding Time) Dosing->Bleeding_Assay Efficacy_Measurement 4. Efficacy Assessment (e.g., Thrombus Weight, TTO) Thrombosis_Induction->Efficacy_Measurement Data_Analysis 6. Data Analysis & Interpretation Efficacy_Measurement->Data_Analysis Bleeding_Assay->Data_Analysis

Caption: A typical experimental workflow for in vivo antithrombotic efficacy studies.

Efficacy_Safety_Balance cluster_FXIa FXIa Inhibition cluster_Traditional Traditional Anticoagulation Therapeutic_Window Therapeutic Window Efficacy Antithrombotic Efficacy Efficacy->Therapeutic_Window Safety Bleeding Risk Safety->Therapeutic_Window FXIa_Inhibitor This compound FXIa_Inhibitor->Efficacy High FXIa_Inhibitor->Safety Low Traditional_Anticoagulant Traditional Anticoagulants Traditional_Anticoagulant->Efficacy High Traditional_Anticoagulant->Safety High

Caption: The balance between antithrombotic efficacy and bleeding risk for FXIa inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FXIa-IN-14 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of the Factor XIa (FXIa) inhibitor, FXIa-IN-14, for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for small molecule inhibitors like this compound.[1][2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] It is also readily miscible with aqueous solutions and cell culture media, which is advantageous for subsequent dilutions.[2]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I prevent this?

A2: This is a common issue known as "crashing out," where the compound precipitates when the solvent environment changes from a high concentration of organic solvent (DMSO) to a predominantly aqueous one.[1] The solubility of the compound in the final aqueous buffer is significantly lower than in the DMSO stock.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, and for many cell lines, below 0.5% or even 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[4][5][6][7][8] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[1]

  • Use of Co-solvents: In some cases, the addition of a co-solvent to the final dilution buffer can help maintain solubility.[6][9][10] Common co-solvents include polyethylene glycol 400 (PEG400), ethanol, or surfactants like Tween 80.[11][6] However, the compatibility of any co-solvent with your specific assay must be validated.

Q3: What is the maximum recommended concentration of DMSO for in vitro assays?

A3: The maximum tolerated DMSO concentration is highly dependent on the cell line and the duration of the assay.[4][5] A general guideline is to keep the final DMSO concentration at or below 1%.[4][5] However, some sensitive cell lines may show cytotoxic effects at concentrations as low as 0.1%.[4] It is crucial to perform a DMSO tolerance test for your specific cell line to determine the highest concentration that does not affect cell viability or the assay readout.[8]

DMSO ConcentrationGeneral Effect on Most Cell Lines[4][5][8][12]
< 0.1%Generally considered safe with minimal effects.
0.1% - 0.5%Often tolerated, but cell line-specific effects may be observed.
0.5% - 1.0%Increased risk of cytotoxicity and off-target effects.
> 1.0%Significant cytotoxicity is likely for most cell lines.

Q4: How should I store my this compound stock solution?

A4: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][6][13] Store these aliquots at -20°C or -80°C in tightly sealed vials.[3][6][13] For long-term storage (months to years), -80°C is preferable.[6][13] Before use, allow the aliquot to thaw completely and come to room temperature.[1]

Troubleshooting Guides

Problem 1: this compound powder is difficult to dissolve in DMSO.

Possible Cause Troubleshooting Step
Insufficient SolventEnsure you are using a sufficient volume of DMSO to achieve the desired stock concentration. Consult the manufacturer's datasheet for recommended solubility, if available.
Compound CharacteristicsSome compounds require energy to dissolve. Try gentle warming of the solution (not exceeding 40-50°C) or brief sonication in a water bath.[3]
Solvent QualityDMSO is hygroscopic and can absorb moisture from the air, which can reduce its solubilizing power for some compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]

Problem 2: The prepared this compound working solution appears cloudy or contains visible precipitate.

Possible Cause Troubleshooting Step
Exceeded Aqueous SolubilityThe final concentration of this compound in the aqueous buffer is above its solubility limit.
Improper Dilution TechniqueRapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and precipitation.
Buffer CompositionThe pH, ionic strength, or presence of certain salts in your assay buffer can affect the solubility of the compound.[11][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[3][13]

  • Calculation: Determine the required volume of DMSO to add to the known mass of this compound to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution from a 10 mM DMSO Stock

  • Intermediate Dilution (in DMSO): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Final Dilution (in Assay Buffer): Prepare the 10 µM working solution by diluting the 1 mM intermediate stock 1:100 in your final aqueous assay buffer (e.g., 5 µL of 1 mM intermediate stock + 495 µL of assay buffer). This results in a final DMSO concentration of 0.1%.

  • Mixing: Add the DMSO solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.

  • Verification: Visually inspect the working solution for any signs of precipitation.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay start This compound (powder) dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock intermediate 1 mM Intermediate Stock (in DMSO) stock->intermediate 1:10 Dilution in DMSO final 10 µM Working Solution (in Assay Buffer) intermediate->final 1:100 Dilution in Assay Buffer assay Perform Assay final->assay

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_solubility Solubility Issues cluster_dilution Dilution Technique cluster_buffer Buffer Compatibility start Precipitation Observed in Working Solution? check_solubility Is final concentration too high? start->check_solubility Yes solution Solution is Clear start->solution No reduce_conc Reduce final concentration check_solubility->reduce_conc Yes check_dilution Was dilution performed stepwise? check_solubility->check_dilution No stepwise_dilution Implement serial dilutions in DMSO check_dilution->stepwise_dilution No check_buffer Is buffer composition an issue? check_dilution->check_buffer Yes modify_buffer Consider pH adjustment or co-solvents check_buffer->modify_buffer Yes check_buffer->solution No

Caption: Decision tree for troubleshooting this compound precipitation.

References

Improving the stability of FXIa-IN-14 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of FXIa-IN-14 in their experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound in solution.

Issue 1: Precipitate Formation in Stock or Working Solutions

Precipitation of this compound can lead to inaccurate concentrations and unreliable experimental results.

Potential Cause Troubleshooting Step Expected Outcome
Low Solubility in Chosen Solvent 1. Verify the recommended solvent. For this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions. 2. If using aqueous buffers for working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the buffer and does not exceed the solubility limit of this compound. It is often recommended to keep the final DMSO concentration below 0.5% in aqueous solutions to avoid both direct cellular toxicity and compound precipitation.[1]The compound fully dissolves, resulting in a clear solution.
Solution Supersaturation 1. Prepare a fresh stock solution at a slightly lower concentration. 2. When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing or stirring to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.A stable, clear working solution is formed without any visible precipitate.
Improper Storage 1. Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.The stock solution remains clear and free of precipitate upon thawing.
Contamination of Solvent 1. Use fresh, anhydrous grade DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds. 2. Ensure all glassware and pipette tips are clean and dry before use.The compound dissolves readily in the fresh, high-quality solvent.

Issue 2: Loss of Inhibitory Activity

A decrease in the expected inhibitory effect of this compound may indicate degradation of the compound.

Potential Cause Troubleshooting Step Expected Outcome
Chemical Instability in Solution 1. Prepare fresh working solutions immediately before each experiment from a recently prepared stock solution. 2. If experiments are lengthy, consider the stability of this compound in the specific assay buffer and at the experimental temperature. It may be necessary to add the inhibitor at the last possible moment.Consistent and reproducible inhibitory activity is observed in the assay.
Degradation Due to Improper Storage 1. Confirm that stock solutions have been stored correctly (at -20°C or -80°C) and for an appropriate duration. For many small molecules, stock solutions in DMSO are stable for several months when stored properly. 2. If degradation is suspected, prepare a fresh stock solution from solid material.The freshly prepared solution restores the expected level of inhibitory activity.
pH-mediated Degradation 1. Evaluate the pH of your experimental buffer. Extreme pH values can promote the hydrolysis or degradation of small molecules. 2. If possible, perform a pilot stability study by incubating this compound in the assay buffer for the duration of the experiment and then testing its activity.The inhibitor maintains its activity throughout the course of the experiment.
Photodegradation 1. Protect solutions of this compound from direct light, especially if they are to be stored for any length of time. Use amber vials or wrap containers in aluminum foil.The compound's activity is preserved when exposure to light is minimized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[1] Many small molecule inhibitors have good solubility in DMSO, which allows for the preparation of concentrated stock solutions that can then be diluted into aqueous buffers for experiments.

Q2: What is the recommended storage condition for this compound solutions?

A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. Solid this compound should be stored according to the manufacturer's instructions, typically at -20°C.

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation:

  • Decrease the final concentration: The concentration of this compound in the aqueous buffer may be above its solubility limit. Try using a lower final concentration.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Include a surfactant or co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may be included in the aqueous buffer to improve the solubility of the compound. However, the compatibility of these additives with your specific assay should be verified.

  • Check the final DMSO concentration: Ensure the final percentage of DMSO in your working solution is low (ideally ≤0.5%) to minimize its effect on the assay and to reduce the chances of precipitation.[1]

Q4: How can I check the stability of this compound in my specific experimental conditions?

A4: To assess the stability of this compound in your experimental setup, you can perform a simple stability study. Incubate the inhibitor in your assay buffer at the experimental temperature for the duration of your experiment. At different time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution and measure its inhibitory activity in your assay. A stable compound will show consistent activity over time.

Q5: What is the known inhibitory concentration (IC50) of this compound?

A5: this compound, also referred to as Compound 14c, is an inhibitor of Factor XIa (FXIa) with a reported IC50 value of 15 nM.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., PBS, Tris-HCl)

    • Incubator or water bath set to the experimental temperature

    • Sterile microcentrifuge tubes

    • FXIa activity assay components

  • Procedure:

    • Prepare a working solution of this compound in the experimental aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples.

    • Divide the working solution into several aliquots in separate tubes, one for each time point to be tested.

    • Place the tubes in an incubator or water bath at the intended experimental temperature.

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.

    • Immediately use the aliquot in your FXIa activity assay to determine the remaining inhibitory potency of this compound.

    • The activity at time 0 serves as the baseline (100% activity).

    • Plot the percentage of remaining inhibitory activity versus time to visualize the stability profile of this compound under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting Precipitation start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot precipitate Precipitate Observed in Working Solution stock->precipitate Dilution into Aqueous Buffer store Store at -20°C / -80°C aliquot->store check_conc Check Final Concentration precipitate->check_conc optimize_dilution Optimize Dilution Method precipitate->optimize_dilution check_dmso Check Final DMSO % precipitate->check_dmso clear_solution Clear Solution check_conc->clear_solution optimize_dilution->clear_solution check_dmso->clear_solution

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_intrinsic Intrinsic Pathway of Coagulation cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activation FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXIa_IN_14 This compound FXIa_IN_14->FXIa Inhibition

Caption: Simplified intrinsic coagulation pathway showing the inhibitory action of this compound.

References

Technical Support Center: FXIa-IN-14 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FXIa-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that directly targets the active site of activated Factor XI (FXIa). FXIa is a serine protease that plays a critical role in the intrinsic pathway of the coagulation cascade.[1][2] By inhibiting FXIa, this compound prevents the activation of Factor IX to Factor IXa, thereby reducing the amplification of thrombin generation and subsequent fibrin clot formation.[1][3][4] This targeted inhibition is being explored as a promising anticoagulant therapy with a potentially lower risk of bleeding compared to broader-spectrum anticoagulants.[5][6]

Q2: What is a typical IC50 value for this compound and what concentration range should I use for my dose-response curve?

A2: The half-maximal inhibitory concentration (IC50) for a novel inhibitor like this compound would be determined experimentally. For initial experiments, a broad concentration range is recommended, spanning several orders of magnitude. Based on published data for similar small molecule FXIa inhibitors, a starting range could be from 1 nM to 100 µM.[7] Potent inhibitors can have IC50 values in the low nanomolar range.[1][8] It is crucial to perform a wide dose-response curve to accurately determine the IC50, top, and bottom plateaus of the inhibition curve.[9]

Q3: How should I prepare my stock solutions of this compound?

A3: Due to the often limited aqueous solubility of small molecule inhibitors, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[7] For the assay, this stock can then be serially diluted in the assay buffer to achieve the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting the enzyme activity or assay performance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No inhibition observed or very high IC50 value 1. Inactive Compound: The inhibitor may have degraded. 2. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding. 3. Substrate Concentration Too High: High substrate concentration can compete with the inhibitor, leading to an artificially high IC50.1. Verify the integrity of the compound. If possible, use a fresh batch. 2. Ensure assay conditions are optimized for FXIa activity and inhibitor binding. Refer to the detailed experimental protocol below. 3. Use a substrate concentration at or below the Michaelis constant (Km) to increase sensitivity to competitive inhibitors.[7]
Steep or "sharp" dose-response curve 1. Stoichiometric Inhibition: The inhibitor concentration may be close to the enzyme concentration, leading to tight binding.[10] 2. Compound Aggregation: At higher concentrations, the inhibitor may form aggregates that non-specifically inhibit the enzyme.1. Reduce the enzyme concentration in the assay and re-run the dose-response curve. If the IC50 value changes with enzyme concentration, it may indicate tight-binding inhibition.[10] 2. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation. Visually inspect for precipitation at high concentrations.
Incomplete inhibition at high concentrations (high bottom plateau) 1. Insoluble Compound: The inhibitor may be precipitating out of solution at higher concentrations. 2. Presence of an activating contaminant. 1. Check the solubility of this compound in the assay buffer. Consider modifying the buffer or using a different co-solvent if solubility is an issue. 2. Ensure the purity of all reagents, including the enzyme and substrate.
High variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Inconsistent Incubation Times: Variation in the pre-incubation time of the inhibitor with the enzyme. 3. Plate Edge Effects: Evaporation from wells on the edge of the microplate.1. Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. 2. Use a multichannel pipette or automated liquid handler to add reagents and start the reaction simultaneously for all wells. 3. Avoid using the outermost wells of the microplate, or fill them with buffer to create a humidity barrier.

Quantitative Data Summary

The following table summarizes typical concentrations and parameters used in an in vitro FXIa inhibition assay. Note that these are starting points and may require optimization for your specific experimental setup.

Parameter Typical Value/Range Reference
Human FXIa Concentration 0.04 nM - 1 nM[11]
Substrate (e.g., GPR-AFC) At or below Km[7]
This compound Concentration Range 1 nM - 100 µM (initial screen)[7]
Pre-incubation Time (Enzyme + Inhibitor) 10 - 30 minutes[7][11]
Reaction Time (after substrate addition) 60 minutes[11]
Final DMSO Concentration ≤ 1%[7]

Experimental Protocols

Detailed Protocol for In Vitro FXIa Inhibition Assay

This protocol describes a typical fluorometric assay to determine the IC50 of this compound.

Materials:

  • Human Factor XIa (active enzyme)

  • Fluorogenic FXIa substrate (e.g., Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin, GPR-AFC)

  • This compound

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4[11]

  • DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation/Emission ~400/505 nm for AFC-based substrates)[11]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series of this compound in DMSO.

    • Further dilute this series in assay buffer to create a 2X working solution for each concentration. Ensure the final DMSO concentration in the well will be ≤ 1%.

  • Assay Plate Setup:

    • Add 50 µL of the 2X this compound working solutions to the appropriate wells of the 96-well plate.

    • Include control wells:

      • 100% Activity Control (No Inhibitor): 50 µL of assay buffer containing the same percentage of DMSO as the compound wells.

      • 0% Activity Control (No Enzyme): 100 µL of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Prepare a 2X working solution of human FXIa in assay buffer.

    • Add 50 µL of the 2X FXIa solution to all wells except the "No Enzyme" control.

    • The total volume in each well should now be 100 µL.

    • Incubate the plate at room temperature (or 37°C, depending on the optimized protocol) for 30 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Substrate Addition and Kinetic Reading:

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer.

    • Add 100 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data:

      • Subtract the background fluorescence (from "No Enzyme" wells).

      • Express the remaining activity as a percentage of the "No Inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound to Plate A->D B Prepare 2X FXIa Enzyme Solution E Add FXIa Enzyme B->E C Prepare 2X Substrate Solution G Add Substrate (Initiate Reaction) C->G F Pre-incubate (30 min) E->F F->G H Measure Fluorescence (Kinetic Read) G->H I Calculate Reaction Rates H->I J Normalize Data I->J K Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_logic Start Unexpected Dose- Response Curve? No_Inhibition No/Weak Inhibition Start->No_Inhibition Yes Steep_Curve Steep Curve Start->Steep_Curve Yes High_Variability High Variability Start->High_Variability Yes Sol_Inactive Check Compound Integrity No_Inhibition->Sol_Inactive Sol_Substrate Lower Substrate Conc. No_Inhibition->Sol_Substrate Sol_Enzyme Lower Enzyme Conc. Steep_Curve->Sol_Enzyme Sol_Aggregation Add Detergent Steep_Curve->Sol_Aggregation Sol_Pipetting Verify Pipetting High_Variability->Sol_Pipetting Sol_Plate Check for Plate Effects High_Variability->Sol_Plate

Caption: Troubleshooting logic for common dose-response curve issues.

coagulation_pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) Inhibitor This compound Inhibitor->FXIa Inhibits

Caption: Simplified intrinsic coagulation pathway showing the target of this compound.

References

Technical Support Center: Minimizing Bleeding Risk with the Factor XIa Inhibitor Milvexian in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data for a compound designated "FXIa-IN-14" is publicly available. This technical support guide has been created using publicly available preclinical data for Milvexian (BMS-986177/JNJ-70033093) , a well-characterized, orally bioavailable, small-molecule Factor XIa (FXIa) inhibitor. The principles and methodologies described herein are representative of FXIa inhibitors and can serve as a valuable resource for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Milvexian and other FXIa inhibitors?

A1: Milvexian is a direct, reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, it prevents the amplification of thrombin generation, which is crucial for thrombus formation, while having a minimal impact on the extrinsic pathway responsible for initial hemostasis at sites of injury. This targeted approach is hypothesized to uncouple the antithrombotic effect from a significant increase in bleeding risk.

Q2: How does the bleeding risk associated with Milvexian in animal models compare to other anticoagulants?

A2: Preclinical studies in rabbit models have demonstrated that Milvexian has a favorable bleeding profile compared to other anticoagulants. For instance, at doses that achieve significant antithrombotic efficacy, Milvexian did not significantly increase bleeding time.[1][3] In one study, the combination of a high dose of Milvexian with aspirin did not increase bleeding time compared to aspirin monotherapy.[1][2] This contrasts with direct oral anticoagulants (DOACs) like apixaban and dabigatran, which have been shown to prolong bleeding time at efficacious antithrombotic doses in similar models.

Q3: What are the expected effects of Milvexian on standard coagulation assays?

A3: Milvexian produces a dose-dependent prolongation of the activated partial thromboplastin time (aPTT), which is a measure of the intrinsic and common coagulation pathways.[1][4] However, it does not significantly affect the prothrombin time (PT), a measure of the extrinsic and common pathways.[1][4] This selective effect on aPTT is consistent with its mechanism as an FXIa inhibitor.

Q4: Are there any known adverse effects of Milvexian observed in preclinical studies?

A4: Preclinical and early-phase human studies have shown Milvexian to be generally well-tolerated.[5] The most commonly reported adverse events in a first-in-human study were mild and included headache, and minor bleeding events such as epistaxis (nosebleed), gingival bleeding, and petechiae (small red or purple spots on the skin).[5] No serious adverse events or clinically significant bleeding were reported at the tested doses.

Q5: What are the solubility and storage recommendations for Milvexian?

A5: Milvexian is described as a lipophilic compound with poor aqueous solubility. For research purposes, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution. Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the appropriate vehicle for administration should be carefully selected and validated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected bleeding in animal models - Dosing error: Incorrect calculation or administration of the dose. - Animal model sensitivity: The specific strain or species may be more sensitive to anticoagulation. - Concomitant medications: Use of other agents that may affect hemostasis (e.g., antiplatelet drugs). - Surgical trauma: Excessive tissue damage during surgical procedures.- Verify dose calculations and administration technique. - Conduct a dose-ranging study to determine the optimal therapeutic window for the specific model. - Review all concomitant medications and their potential impact on bleeding. - Refine surgical techniques to minimize tissue injury.
Lack of antithrombotic efficacy - Insufficient dose: The administered dose may be too low to achieve therapeutic plasma concentrations. - Poor bioavailability: Issues with the formulation or route of administration affecting drug absorption. - Thrombosis model variability: The chosen model may not be sensitive to FXIa inhibition.- Increase the dose in a stepwise manner, monitoring aPTT as a pharmacodynamic marker. - Ensure proper formulation and administration. Consider pharmacokinetic studies to assess exposure. - Use a well-validated thrombosis model known to be responsive to FXIa inhibition (e.g., electrolytic-induced arterial thrombosis, AV-shunt model).
Inconsistent aPTT results - Sample handling: Improper collection, processing, or storage of plasma samples. - Reagent variability: Differences between lots of aPTT reagents. - Timing of blood collection: Blood samples not collected at the expected peak or trough of drug concentration.- Follow standardized procedures for blood collection and plasma preparation. - Use a consistent lot of aPTT reagent for all samples within a study. - Establish a consistent time point for blood sampling relative to drug administration based on pharmacokinetic data.
Compound precipitation in formulation - Poor solubility: Milvexian has low aqueous solubility. - Incorrect vehicle: The chosen vehicle may not be suitable for maintaining the compound in solution.- Use a suitable co-solvent system (e.g., DMSO, PEG) and ensure the final concentration is within the solubility limit. - Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.

Quantitative Data from Animal Studies

Table 1: Antithrombotic Efficacy of Milvexian in a Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model [1][2]

Milvexian Dose (IV bolus + infusion)Carotid Blood Flow Preservation (%)Thrombus Weight Reduction (%)
0.063 + 0.04 mg/kg + mg/kg/h32 ± 615 ± 10
0.25 + 0.17 mg/kg + mg/kg/h54 ± 1045 ± 2
1 + 0.67 mg/kg + mg/kg/h76 ± 570 ± 4

Table 2: Effect of Milvexian on Bleeding Time in Rabbits [1]

TreatmentBleeding Time (s)
Aspirin (4 mg/kg/h IV)Not specified, used as baseline
Milvexian (1 + 0.67 mg/kg + mg/kg/h IV) + Aspirin (4 mg/kg/h IV)No significant increase vs. Aspirin monotherapy

Table 3: Antithrombotic Efficacy of Milvexian in a Rabbit Arteriovenous (AV) Shunt Model [4][6]

Milvexian Dose (IV bolus + infusion)Thrombus Weight Reduction (%)aPTT Fold Increase from Baseline
0.25 + 0.17 mg/kg + mg/kg/h34.3 ± 7.91.54
1.0 + 0.67 mg/kg + mg/kg/h51.6 ± 6.82.23
4.0 + 2.68 mg/kg + mg/kg/h66.9 ± 4.83.12

Experimental Protocols

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model

Objective: To evaluate the antithrombotic efficacy of a test compound in preventing arterial thrombosis.

Methodology:

  • Anesthetize male New Zealand White rabbits.

  • Isolate a segment of the carotid artery.

  • Administer the test compound (e.g., Milvexian) or vehicle via intravenous (IV) bolus followed by a continuous infusion.

  • Induce thrombosis by applying a constant electrical current to the exposed artery, which causes endothelial injury.

  • Monitor carotid blood flow continuously.

  • At the end of the experiment, excise the thrombotic segment of the artery and weigh the thrombus.

  • Collect blood samples for ex vivo coagulation assays (aPTT, PT).

Rabbit Cuticle Bleeding Time Model

Objective: To assess the effect of a test compound on hemostasis.

Methodology:

  • Anesthetize the rabbit.

  • Administer the test compound or vehicle.

  • Make a standardized incision in the cuticle of a toenail.

  • Gently blot the blood from the incision site with filter paper at regular intervals until bleeding ceases.

  • The bleeding time is the time from the incision until the cessation of bleeding.

Rabbit Arteriovenous (AV) Shunt Model

Objective: To evaluate the antithrombotic efficacy of a test compound in a model of venous thrombosis.

Methodology:

  • Anesthetize male New Zealand White rabbits.

  • Insert an arteriovenous shunt between the carotid artery and the jugular vein.

  • Incorporate a thrombogenic device (e.g., a silk thread or a chamber with a foreign surface) into the shunt.

  • Administer the test compound or vehicle as an IV bolus followed by a continuous infusion.

  • Allow blood to circulate through the shunt for a defined period.

  • Remove the thrombogenic device and measure the weight of the formed thrombus.

  • Collect blood samples for ex vivo coagulation assays.

Visualizations

Intrinsic_Coagulation_Pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway cluster_inhibition Site of Inhibition XII Factor XII XIIa Factor XIIa XII->XIIa Contact with negatively charged surface XI Factor XI XIIa->XI Activates FXIa Factor XIa XI->FXIa IX Factor IX FXIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates (with FVIIIa) Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates (with FVa) Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Converts Fibrin Fibrin (Ia) Fibrinogen->Fibrin Milvexian Milvexian Milvexian->FXIa Inhibits

Caption: Intrinsic coagulation pathway and the site of Milvexian inhibition.

References

Overcoming resistance to FXIa-IN-14 in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FXIa-IN-14, a novel small molecule inhibitor of Factor XIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and addressing common issues encountered during pre-clinical evaluation in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct, reversible, and highly selective small molecule inhibitor of activated Factor XI (FXIa). It binds to the active site of FXIa, preventing the conversion of its substrate, Factor IX, to its activated form, Factor IXa. This ultimately reduces the amplification of thrombin generation, a key step in the formation of a stable thrombus.[1][2]

Q2: In which experimental models is this compound expected to be effective?

A2: this compound is designed for efficacy in various in vivo models of thrombosis where the intrinsic pathway of coagulation plays a significant role. This includes, but is not limited to, ferric chloride (FeCl₃)-induced arterial thrombosis models in rodents and venous thrombosis models.[3][4][5][6][7] Its effectiveness is attributed to the role of FXIa in amplifying thrombin generation, which is crucial for thrombus growth and stabilization.[1]

Q3: What are the expected effects of this compound on standard coagulation assays?

A3: this compound is expected to cause a dose-dependent prolongation of the activated partial thromboplastin time (aPTT), as this assay is sensitive to the inhibition of the intrinsic coagulation pathway.[8][9] Minimal to no effect is expected on the prothrombin time (PT), which primarily assesses the extrinsic pathway of coagulation.

Q4: Is this compound expected to have a significant impact on bleeding time?

A4: A key therapeutic advantage of targeting FXIa is the potential to uncouple antithrombotic efficacy from a significant increase in bleeding risk.[2][10] Therefore, at therapeutic doses, this compound is anticipated to have a minimal effect on bleeding time compared to traditional anticoagulants like warfarin or direct thrombin and Factor Xa inhibitors.

Troubleshooting Guide

This guide addresses potential scenarios of resistance or unexpected outcomes during experiments with this compound.

Observed Issue Potential Cause Recommended Action
1. Lack of Efficacy in an In Vivo Thrombosis Model
No significant difference in thrombus formation or vessel occlusion time between this compound treated and vehicle control groups.a. Suboptimal Drug Exposure: Insufficient plasma concentration of this compound at the site of thrombosis.- Verify the formulation, dose, and route of administration. - Perform pharmacokinetic analysis to confirm plasma levels of this compound. - Consider an alternative dosing regimen (e.g., continuous infusion).
b. Target-Based Resistance (Hypothetical): Expression of a less sensitive FXIa variant in the animal model.- Sequence the Factor XI gene in the animal model to check for polymorphisms. - Test the in vitro potency of this compound against purified FXIa from the specific animal strain.
c. Pathway Redundancy: The specific thrombosis model may be driven primarily by the extrinsic (Tissue Factor) pathway, with minimal contribution from FXIa.- Confirm the FXIa-dependence of your thrombosis model. - Consider using a different thrombosis model known to be sensitive to FXI/FXIa inhibition.
2. Inconsistent In Vitro Assay Results
High variability in aPTT prolongation or FXIa inhibition assays.a. Reagent Variability: Inconsistent quality or preparation of assay reagents (e.g., aPTT activators, phospholipids).[9]- Use a consistent source and lot of all assay reagents. - Prepare fresh reagents for each experiment. - Include appropriate positive and negative controls in every assay run.
b. Sample Handling Issues: Improper collection, processing, or storage of plasma samples.- Follow standardized protocols for blood collection and plasma preparation. - Avoid repeated freeze-thaw cycles of plasma samples.
c. Assay Conditions: Suboptimal incubation times, temperature, or pH.- Strictly adhere to the validated assay protocol. - Ensure all incubations are performed at 37°C.
3. Unexpected Bleeding in an In Vivo Model
Significant increase in bleeding time or spontaneous hemorrhage at a dose that is not maximally antithrombotic.a. Off-Target Effects: At high concentrations, this compound may inhibit other proteases involved in hemostasis.- Perform a selectivity panel to assess the inhibitory activity of this compound against other coagulation factors (e.g., FXa, thrombin, FVIIa). - Conduct a dose-response study to identify a therapeutic window with antithrombotic efficacy and minimal bleeding.
b. Model-Specific Sensitivity: The chosen bleeding model may be particularly sensitive to even minor disruptions in coagulation.- Evaluate bleeding in multiple, distinct models (e.g., tail transection, saphenous vein bleeding). - Compare the bleeding phenotype with that of other known anticoagulants in the same model.

Quantitative Data Summary

The following tables provide illustrative data for the characterization of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target Enzyme IC₅₀ (nM) Selectivity (Fold vs. FXIa)
Factor XIa 1.5 -
Factor Xa>10,000>6,667
Thrombin>10,000>6,667
Factor VIIa/TF>10,000>6,667
Plasma Kallikrein850567

Table 2: Effect of this compound in a Murine FeCl₃-Induced Carotid Artery Thrombosis Model

Treatment Group Dose (mg/kg, IV) Time to Occlusion (minutes, Mean ± SEM) Thrombus Weight (mg, Mean ± SEM)
Vehicle Control-12.3 ± 1.50.45 ± 0.05
This compound125.8 ± 2.10.21 ± 0.03
This compound3>45 (No occlusion)0.08 ± 0.02
Warfarin1>45 (No occlusion)0.05 ± 0.01
*p < 0.05 vs. Vehicle Control

Table 3: Troubleshooting Scenario - Reduced Potency Against a Hypothetical Resistant FXIa Mutant

FXIa Variant This compound IC₅₀ (nM) Fold-Shift in Potency
Wild-Type1.5-
Resistant Mutant (e.g., hypothetical active site mutation)75.250.1

Experimental Protocols

1. Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: This assay measures the time to clot formation in plasma after activation of the intrinsic pathway.[8]

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

    • Pre-warm the PPP and aPTT reagent (containing a contact activator like silica and phospholipids) to 37°C.[9]

    • In a coagulometer cuvette, mix 50 µL of PPP with the desired concentration of this compound or vehicle control. Incubate for 2 minutes at 37°C.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl₂.

    • The coagulometer will automatically measure the time to fibrin clot formation.

2. In Vitro FXIa Enzymatic Assay

  • Principle: This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FXIa using a chromogenic substrate.

  • Procedure:

    • In a 96-well microplate, add buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4), purified human FXIa (e.g., 0.04 nM), and varying concentrations of this compound.

    • Incubate for 30 minutes at room temperature.

    • Add a chromogenic FXIa substrate (e.g., glycine-proline-arginine-p-nitroanilide).

    • Measure the change in absorbance at 405 nm over time in a kinetic plate reader.

    • Calculate the rate of substrate cleavage and determine the IC₅₀ of this compound.

3. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

  • Principle: Topical application of FeCl₃ to an artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[6][7]

  • Procedure:

    • Anesthetize a mouse (e.g., with ketamine/xylazine).

    • Surgically expose the common carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

    • Administer this compound or vehicle control (e.g., via intravenous injection).

    • Apply a small piece of filter paper saturated with 10% FeCl₃ to the surface of the artery for 3 minutes.[3]

    • Remove the filter paper and monitor blood flow until the vessel is occluded (defined as a sustained drop in flow to <10% of baseline) or for a pre-determined observation period (e.g., 45 minutes).

    • The primary endpoint is the time to occlusion. At the end of the experiment, the thrombosed segment can be excised and the thrombus weight determined.

Visualizations

Coagulation_Cascade_and_FXIa_IN_14_Inhibition cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activation FIXa FIXa FIX->FIXa FX FX FIXa->FX Activation TF Tissue Factor FVIIa FVIIa TF->FVIIa Complex Formation FVIIa->FX Activation FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_14 This compound FXIa_IN_14->FXIa Inhibition

Caption: Mechanism of this compound in the coagulation cascade.

Experimental_Workflow start Start: Observed Resistance to this compound check_pk Step 1: Verify Drug Exposure (Pharmacokinetics) start->check_pk pk_ok Exposure Adequate? check_pk->pk_ok check_potency Step 2: Confirm In Vitro Potency (FXIa Enzymatic Assay) pk_ok->check_potency Yes troubleshoot_pk Action: Adjust Dose, Formulation, or Route pk_ok->troubleshoot_pk No potency_ok Potency as Expected? check_potency->potency_ok check_model Step 3: Evaluate Thrombosis Model (Mechanism of Thrombus Formation) potency_ok->check_model Yes troubleshoot_potency Action: Sequence FXI Gene, Test vs. Mutant FXIa potency_ok->troubleshoot_potency No model_ok Model is FXIa-Dependent? check_model->model_ok troubleshoot_model Action: Use Alternative Thrombosis Model model_ok->troubleshoot_model No end Resistance Mechanism Identified model_ok->end Yes troubleshoot_pk->check_pk troubleshoot_potency->end troubleshoot_model->end

Caption: Troubleshooting workflow for overcoming resistance.

Signaling_Pathway_Resistance cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway (Bypass) cluster_Common Common Pathway FXIa FXIa FIXa FIXa FXIa->FIXa Activation FXa FXa FIXa->FXa Activation TF_FVIIa Tissue Factor-FVIIa (Upregulated) TF_FVIIa->FXa Direct Activation Thrombin Thrombin FXa->Thrombin Activation FXIa_IN_14 This compound FXIa_IN_14->FXIa Inhibition

Caption: Hypothetical pathway-based resistance to this compound.

References

Plasma protein binding interference with FXIa-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FXIa-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to plasma protein binding interference during experiments with this compound, a novel small molecule inhibitor of Factor XIa (FXIa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets Factor XIa, a key serine protease in the intrinsic coagulation pathway. By inhibiting FXIa, this compound disrupts the amplification of thrombin generation, a critical step in the formation of blood clots.[1][2][3] This targeted approach is being investigated for anticoagulant therapies with a potentially lower risk of bleeding complications compared to broader-acting anticoagulants.[3][4] The mechanism of action is based on the principle that inhibiting the intrinsic pathway's amplification loop can prevent thrombosis while leaving the primary hemostatic pathway largely intact.[2][3]

Q2: Why is plasma protein binding a critical consideration for this compound?

A2: Plasma protein binding is a crucial factor in drug development as it significantly influences a drug's pharmacokinetic and pharmacodynamic properties.[5] Only the unbound, or "free," fraction of a drug is available to interact with its target, in this case, FXIa.[5][6] High plasma protein binding can reduce the concentration of free this compound at the site of action, potentially diminishing its efficacy.[5] Therefore, accurately determining the extent of plasma protein binding is essential for predicting in vivo potency and designing effective dosing regimens.[5] The two primary proteins responsible for drug binding in plasma are human serum albumin (HSA) and α1-acid glycoprotein (AAG).[5]

Q3: What common issues can arise during plasma protein binding experiments with small molecule inhibitors like this compound?

A3: Researchers may encounter several challenges during plasma protein binding assays. Highly lipophilic and "sticky" compounds can lead to reduced recovery or inaccurate results due to non-specific binding to labware or precipitation within the assay compartments.[5] The sensitivity of the analytical method is also critical, especially for compounds that are highly bound to plasma proteins, as the concentration of the free drug can be very low.[5] Additionally, experimental conditions such as pH and temperature can influence the binding equilibrium and must be carefully controlled.[7]

Q4: How can I mitigate non-specific binding of this compound in my assay?

A4: To minimize non-specific binding, consider using low-binding plates and tubes. Pre-treating labware with a blocking agent, such as a solution of bovine serum albumin (BSA), can also be effective. It is also important to assess compound recovery during the experiment to ensure that a significant portion of the inhibitor is not being lost to the apparatus.

Q5: What are the recommended methods for determining the plasma protein binding of this compound?

A5: Equilibrium dialysis and ultrafiltration are two of the most common and accepted methods for determining plasma protein binding.[6][7] Equilibrium dialysis is often considered the gold standard.[6] The Rapid Equilibrium Dialysis (RED) device is a popular choice that minimizes non-specific binding and allows for quicker equilibration times.[8] LC-MS/MS is the preferred analytical technique for quantifying the drug concentration in the different compartments due to its high sensitivity and specificity.[6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the experimental determination of this compound plasma protein binding.

Problem Potential Cause Recommended Solution
Low compound recovery (<80%) - Non-specific binding to the apparatus (e.g., dialysis membrane, collection plates).- Compound precipitation in plasma or buffer.- Compound instability.- Use low-binding materials for all components.- Check the solubility of this compound in both plasma and buffer at the experimental concentration.- Assess the stability of this compound in plasma and buffer over the course of the experiment.
High variability between replicate experiments - Inconsistent pipetting or sample handling.- Fluctuation in incubation temperature.- Issues with the analytical method (e.g., LC-MS/MS).- Plasma source variability.- Ensure accurate and consistent liquid handling.- Use a calibrated incubator with stable temperature control (37°C).- Validate the analytical method for precision and accuracy.- Use pooled plasma from multiple donors to average out individual differences.
Unexpectedly high or low percentage of binding - Incorrect compound concentration.- pH mismatch between plasma and buffer.- Presence of competing substances in the plasma.- Verify the stock solution concentration and spiking procedure.- Ensure the pH of the buffer matches that of physiological plasma (pH 7.4).- Consider potential drug-drug interactions if the plasma is from dosed subjects.
Equilibrium not reached in dialysis experiments - Insufficient incubation time.- Compound properties (e.g., large size, low permeability).- Determine the optimal incubation time by running a time-course experiment (e.g., 4, 6, 24 hours).- For the RED device, a 4-hour incubation is often sufficient for small molecules.[8]

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

  • This compound

  • Pooled human plasma (or other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)

  • Low-binding 96-well plates

  • Calibrated incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the pooled plasma with this compound to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (<1%) to avoid protein precipitation.

  • Add the spiked plasma to the sample chamber of the RED device inserts.

  • Add an equal volume of PBS to the buffer chamber of the 96-well base plate.

  • Assemble the RED device by placing the inserts into the base plate wells.

  • Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to reach equilibrium.

  • After incubation, carefully remove a sample from both the plasma and buffer chambers.

  • For the plasma sample, perform a protein precipitation step (e.g., with acetonitrile) to extract the compound.

  • Analyze the concentration of this compound in the buffer sample (representing the unbound fraction) and the plasma sample extract (representing the total concentration) using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) and the percentage of protein binding.

Calculations:

  • Fraction Unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

  • % Bound = (1 - fu) * 100

Visualizations

Coagulation_Cascade_and_FXIa_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa FX FX FIXa->FX activates FVIIa FVIIa FVIIa->FX activates FXa FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI feedback activation Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Tissue Factor Tissue Factor Tissue Factor->FVIIa FX->FXa This compound This compound This compound->FXIa inhibits Contact Activation Contact Activation PPB_Workflow A Spike this compound into Plasma B Add Spiked Plasma to RED Device Sample Chamber A->B D Incubate at 37°C (4-6 hours) B->D C Add PBS Buffer to RED Device Buffer Chamber C->D E Sample Plasma and Buffer Chambers D->E F Protein Precipitation (Plasma Sample) E->F G LC-MS/MS Analysis of Buffer Sample (Unbound Drug) E->G H LC-MS/MS Analysis of Plasma Extract (Total Drug) F->H I Calculate % Bound G->I H->I Troubleshooting_Logic Start Start PPB Assay Problem Unexpected Results? Start->Problem Cause1 Low Recovery? Problem->Cause1 Yes End Reliable Data Problem->End No Solution1 Check for Non-specific Binding & Compound Stability/Solubility Cause1->Solution1 Yes Cause2 High Variability? Cause1->Cause2 No Solution1->Start Re-run Solution2 Verify Pipetting, Temperature, & Analytical Method Precision Cause2->Solution2 Yes Cause3 Binding % Off? Cause2->Cause3 No Solution2->Start Re-run Solution3 Confirm Concentrations & pH. Check for Contaminants. Cause3->Solution3 Solution3->Start Re-run

References

Selecting the appropriate animal model for FXIa-IN-14 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with FXIa-IN-14 and selecting the appropriate animal models for their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of Factor XIa (FXIa). FXIa is a critical component of the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound disrupts the amplification of thrombin generation, a key enzyme in the formation of blood clots. This targeted inhibition is hypothesized to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-acting anticoagulants.[1][2][3]

Q2: Which animal models are most commonly used to evaluate the efficacy of FXIa inhibitors like this compound?

A2: Several well-established animal models are used to assess the antithrombotic efficacy of FXIa inhibitors. The choice of model depends on whether the research is focused on arterial or venous thrombosis.

  • For arterial thrombosis: The Ferric Chloride (FeCl₃)-induced carotid artery thrombosis model in rats or mice is frequently used.[1][2] This model mimics aspects of arterial thrombosis initiated by endothelial injury.

  • For venous thrombosis: The inferior vena cava (IVC) ligation model in mice is a standard model to induce deep vein thrombosis (DVT).[1] Another common model is the arteriovenous (AV) shunt model in rabbits, which evaluates thrombus formation on a foreign surface, relevant to conditions like thrombosis in medical devices.[4]

Q3: What are the key considerations when selecting an animal species for this compound studies?

A3: The selection of an animal species should be based on several factors:

  • Similarity of the coagulation system to humans: While rodent models are widely used due to their genetic tractability and cost-effectiveness, larger animals like rabbits and non-human primates have coagulation systems that more closely resemble that of humans.[5][6]

  • Study endpoint: For initial efficacy and dose-ranging studies, rodent models are often sufficient. For more complex studies, such as those evaluating interactions with other drugs or specific thrombotic triggers, larger animal models may be more appropriate.

  • Compound metabolism and pharmacokinetics: It is crucial to understand how this compound is metabolized in the chosen species to ensure adequate drug exposure at the target site.

  • Availability of validated assays: Ensure that validated assays for measuring coagulation parameters (e.g., aPTT) and thrombus size are available for the selected species.

Q4: How is the bleeding risk of FXIa inhibitors assessed in preclinical studies?

A4: The primary assay to evaluate bleeding risk is the tail bleeding time (TBT) model, most commonly performed in mice and rats.[1][2][7] This assay measures the time it takes for bleeding to stop after a standardized tail injury. A significant prolongation of bleeding time compared to a control group indicates an increased bleeding risk. The goal with FXIa inhibitors is to demonstrate antithrombotic efficacy at doses that do not significantly prolong bleeding time.[1][2]

Troubleshooting Guides

Issue 1: High variability in thrombus size in the mouse IVC ligation model.
  • Possible Cause 1: Inconsistent surgical technique.

    • Troubleshooting Tip: Ensure complete ligation of the IVC and all its small side branches. Inconsistent ligation can lead to variations in blood stasis and, consequently, thrombus size. Standardization of the surgical procedure among all researchers is critical.

  • Possible Cause 2: Genetic background of the mice.

    • Troubleshooting Tip: Use a consistent inbred mouse strain for all experiments. Different strains can exhibit variations in their coagulation and inflammatory responses.

  • Possible Cause 3: Inaccurate measurement of thrombus weight.

    • Troubleshooting Tip: After harvesting, gently blot the thrombus to remove excess blood before weighing. Ensure the balance is properly calibrated.

Issue 2: No significant antithrombotic effect observed with this compound.
  • Possible Cause 1: Inadequate drug exposure.

    • Troubleshooting Tip: Conduct pharmacokinetic studies to confirm that the administered dose of this compound achieves and maintains a sufficient plasma concentration to inhibit FXIa. Check for rapid metabolism or poor absorption of the compound in the chosen animal model.

  • Possible Cause 2: Incorrect timing of drug administration.

    • Troubleshooting Tip: The timing of drug administration relative to the induction of thrombosis is crucial. Ensure that this compound is administered to allow for peak plasma concentrations to coincide with the thrombotic challenge.

  • Possible Cause 3: Model is not sensitive to FXIa inhibition.

    • Troubleshooting Tip: While unlikely for most standard thrombosis models, consider if the specific thrombotic stimulus in your model is heavily dependent on the extrinsic pathway, which is less affected by FXIa inhibition. Confirm the mechanism of thrombosis in your chosen model.

Issue 3: Unexpectedly high bleeding in the tail bleeding time assay at therapeutic doses.
  • Possible Cause 1: Off-target effects of this compound.

    • Troubleshooting Tip: Perform in vitro selectivity assays to ensure that this compound is not inhibiting other key coagulation factors (e.g., Factor Xa, thrombin) at the concentrations achieved in vivo.

  • Possible Cause 2: Overdosing.

    • Troubleshooting Tip: Carefully review the dose-response curve for both efficacy and bleeding. It is possible that the therapeutic window for your specific compound is narrower than anticipated. Consider a dose de-escalation study.

  • Possible Cause 3: Issues with the bleeding assay procedure.

    • Troubleshooting Tip: Standardize the depth and location of the tail cut. Ensure the water bath temperature is consistently maintained at 37°C, as temperature can affect bleeding.

Data Presentation

Table 1: Comparison of Animal Models for Efficacy and Safety Assessment of FXIa Inhibitors

FeatureMouseRatRabbitNon-Human Primate
Primary Use Initial efficacy, dose-ranging, genetic studiesArterial thrombosis models, PK/PD studiesVenous & arterial thrombosis, device thrombosisLate-stage preclinical, safety, closest to human
Common Thrombosis Models IVC Ligation, FeCl₃ Carotid ArteryFeCl₃ Carotid ArteryAV Shunt, Venous StasisAV Shunt, Graft Thrombosis
Common Hemostasis Assay Tail Bleeding Time (TBT)Tail Bleeding Time (TBT)Cuticle/Ear Bleeding TimeTemplate Bleeding Time
Advantages Low cost, genetic manipulation, high throughputLarger size than mice, established modelsCoagulation system closer to humans, larger blood volumeMost predictive of human response
Disadvantages Coagulation system differs from humansLimited genetic tools compared to miceHigher cost, fewer genetic modelsHigh cost, ethical considerations, low throughput

Table 2: Quantitative Efficacy Data for FXIa Inhibitors in Preclinical Models

CompoundAnimal ModelDose% Inhibition of Thrombus FormationReference
MilvexianRabbit AV Shunt1.0 + 0.67 mg/kg bolus + infusion51.6 ± 6.8[4]
MilvexianRabbit AV Shunt4.0 + 2.68 mg/kg bolus + infusion66.9 ± 4.8[4]
rFasxiatorN17R,L19ERat FeCl₃ Carotid Artery2 mg/kg i.v.Similar efficacy to UFH[1][2]
rFasxiatorN17R,L19EMouse IVC Ligation10 mg/kg s.c.Similar efficacy to LMWH[1]

Table 3: Quantitative Safety Data (Bleeding) for FXIa Inhibitors

CompoundAnimal ModelDoseBleeding Time (fold increase vs. control)Reference
rFasxiatorN17R,L19ERat Tail Bleeding2 mg/kg i.v.>3-fold lower than UFH[1][2]
rFasxiatorN17R,L19EMouse Tail Bleeding10 mg/kg s.c.Similar to LMWH[1]

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery.

  • Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Vessel Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (typically 10-35%) to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

  • Thrombus Formation: Remove the filter paper and rinse the area with saline. Monitor blood flow continuously.

  • Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to stable cessation of blood flow.

Inferior Vena Cava (IVC) Ligation Model (Mouse)
  • Anesthesia: Anesthetize the mouse using a suitable anesthetic.

  • Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity.

  • IVC Exposure: Gently retract the intestines to visualize the IVC.

  • Ligation: Carefully dissect the IVC free from surrounding tissues just below the renal veins. Ligate the IVC completely with a suture (e.g., 7-0 silk). Also, ligate any small side branches in the vicinity to ensure complete stasis.

  • Closure: Close the abdominal wall and skin with sutures.

  • Thrombus Harvesting: After a predetermined time (e.g., 24-48 hours), re-anesthetize the mouse, re-open the abdomen, and excise the thrombosed IVC segment.

  • Endpoint: The primary endpoint is the wet weight of the thrombus, which is determined after carefully removing the vessel wall.

Tail Bleeding Time (TBT) Assay (Mouse)
  • Anesthesia: Anesthetize the mouse.

  • Procedure: Transect the tail at a standardized distance from the tip (e.g., 3 mm) using a sharp scalpel blade.

  • Bleeding Measurement: Immediately immerse the tail in a tube containing saline pre-warmed to 37°C.

  • Endpoint: Record the time from tail transection until the cessation of bleeding for a continuous period of at least 2 minutes. A cutoff time (e.g., 30 minutes) is typically set, and any animal still bleeding at this time is assigned the cutoff value.

Activated Partial Thromboplastin Time (aPTT) Assay
  • Sample Collection: Collect whole blood into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

  • Assay Procedure: a. Pre-warm the plasma sample to 37°C. b. Add an aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified time. c. Add pre-warmed calcium chloride to initiate coagulation.

  • Endpoint: Measure the time it takes for a fibrin clot to form. This is typically done using an automated coagulometer. The result is reported in seconds.

Mandatory Visualization

Coagulation_Cascade_and_FXIa_Inhibition cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXIa_IN_14 This compound FXIa_IN_14->XIa Inhibits

Caption: Coagulation cascade showing the point of inhibition by this compound.

Animal_Model_Selection_Workflow Start Start: Need to evaluate this compound Research_Question Define Research Question (Efficacy, Safety, PK/PD) Start->Research_Question Efficacy Efficacy Study Research_Question->Efficacy Safety Safety Assessment Research_Question->Safety PK_PD Pharmacokinetics/ Pharmacodynamics Research_Question->PK_PD Thrombosis_Type Arterial or Venous Thrombosis? Efficacy->Thrombosis_Type Select_Safety Select Hemostasis Model (e.g., Mouse/Rat Tail Bleeding Time) Safety->Select_Safety Select_PK_Species Select Species for PK/PD (Consider metabolism) PK_PD->Select_PK_Species Arterial Arterial Model Thrombosis_Type->Arterial Arterial Venous Venous Model Thrombosis_Type->Venous Venous Select_Arterial Select Arterial Model (e.g., Rat FeCl₃ Carotid Artery) Arterial->Select_Arterial Select_Venous Select Venous Model (e.g., Mouse IVC Ligation, Rabbit AV Shunt) Venous->Select_Venous Execute_Experiment Execute Experiment & Collect Data Select_Arterial->Execute_Experiment Select_Venous->Execute_Experiment Select_Safety->Execute_Experiment Select_PK_Species->Execute_Experiment Analyze_Data Analyze Data & Interpret Results Execute_Experiment->Analyze_Data End End: Model Selected & Data Obtained Analyze_Data->End

Caption: Workflow for selecting an appropriate animal model for this compound studies.

References

Technical Support Center: FXIa-IN-14 and aPTT Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using FXIa-IN-14 who encounter unexpected Activated Partial Thromboplastin Time (aPTT) prolongation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide systematic approaches to resolving them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect the aPTT?

This compound is a direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] By inhibiting FXIa, this compound is expected to prolong the aPTT, which is a laboratory test that measures the integrity of the intrinsic and common coagulation pathways.[2][3] The extent of aPTT prolongation is generally dose-dependent.[4]

Q2: What is the intrinsic coagulation pathway and its relationship to the aPTT test?

The intrinsic pathway, also known as the contact activation pathway, is initiated when blood comes into contact with a negatively charged surface.[5][6] This activates a cascade of enzymes, including Factor XII (FXII), prekallikrein, and high-molecular-weight kininogen (HMWK), ultimately leading to the activation of Factor XI to FXIa.[2][7] FXIa then activates Factor IX, which, along with its cofactor Factor VIIIa, activates Factor X, a component of the common pathway. The aPTT test specifically evaluates the functionality of this pathway by providing a contact activator (like silica, kaolin, or ellagic acid) and measuring the time to clot formation.[8][9]

Q3: What could cause a greater-than-expected aPTT prolongation with this compound?

An unexpectedly prolonged aPTT could result from several factors beyond the direct inhibition of FXIa. These can be broadly categorized as:

  • Pre-analytical issues: Problems with sample collection, handling, or storage.[10][11]

  • Reagent issues: Variability in aPTT reagent sensitivity or improper handling.[3][12]

  • Off-target effects of the compound: Inhibition of other coagulation factors in the intrinsic or common pathways.

  • Underlying plasma abnormalities: Pre-existing deficiencies in coagulation factors or the presence of other inhibitors in the plasma sample.[13][14]

Troubleshooting Guide for Unexpected aPTT Prolongation

If you observe an aPTT prolongation that is significantly greater than anticipated based on the concentration of this compound, follow this step-by-step troubleshooting guide.

Step 1: Rule out Pre-Analytical and Reagent Issues

Before investigating complex biological causes, it is crucial to eliminate common sources of error in the assay itself.

Troubleshooting Pre-Analytical Variables

Potential IssueRecommended Action
Improper Sample Collection Ensure blood is collected in the correct anticoagulant tube (e.g., 3.2% sodium citrate) and that the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.[15]
Hemolysis or Lipemia Visually inspect plasma for signs of hemolysis (reddish tint) or lipemia (cloudiness). These can interfere with optical clot detection methods.[10] If present, recollect the sample.
Incorrect Sample Processing Centrifuge blood samples according to your validated protocol to obtain platelet-poor plasma (PPP). Ensure centrifugation time and speed are adequate.
Improper Sample Storage If not tested immediately, plasma should be stored frozen. Avoid repeated freeze-thaw cycles. Thaw frozen samples at 37°C before use.

Troubleshooting aPTT Reagent and Instrument Variables

Potential IssueRecommended Action
Reagent Sensitivity Different aPTT reagents have varying sensitivities to factor deficiencies and inhibitors.[3][16] Consult the manufacturer's data for your specific reagent. Consider testing with a different aPTT reagent to see if the issue persists.
Reagent Preparation and Handling Ensure reagents are reconstituted and stored according to the manufacturer's instructions. Allow reagents to reach the appropriate temperature before use.
Instrument Malfunction Perform daily quality control checks on your coagulation analyzer to ensure it is functioning correctly.[10]
Step 2: Investigate Potential Off-Target Effects of this compound

If pre-analytical and reagent issues have been ruled out, the next step is to determine if this compound is inhibiting other coagulation factors.

Experimental Protocol: Factor Activity Assays

A one-stage, aPTT-based factor activity assay can be used to measure the activity of specific coagulation factors.[17]

Methodology:

  • Prepare serial dilutions of the test plasma containing this compound.

  • Add the diluted test plasma to plasma that is specifically deficient in the factor of interest (e.g., FXII-deficient plasma, FVIII-deficient plasma).

  • Perform an aPTT test on the mixture.

  • The degree to which the test plasma corrects the prolonged clotting time of the deficient plasma is proportional to the activity of the factor in the test sample.

  • Compare the results to a standard curve generated with a reference plasma of known factor activity.

Interpreting the Results

Factor AssayedExpected Result with a Specific FXIa InhibitorResult Suggesting Off-Target Effect
Factor XI Decreased activityN/A
Factor XII Normal activityDecreased activity
Prekallikrein Normal activityDecreased activity
HMWK Normal activityDecreased activity
Factor VIII Normal activityDecreased activity
Factor IX Normal activityDecreased activity
Factor V Normal activityDecreased activity
Factor X Normal activityDecreased activity
Prothrombin (Factor II) Normal activityDecreased activity
Fibrinogen (Factor I) Normal activityDecreased activity

A significant decrease in the activity of factors other than FXI would suggest an off-target effect of this compound.

Step 3: Screen for Underlying Inhibitors in the Plasma

If off-target effects are ruled out, the unexpected aPTT prolongation might be due to a pre-existing inhibitor in the plasma sample, such as a lupus anticoagulant (LA) or a specific factor inhibitor.[9][18]

Experimental Protocol: Mixing Study

A mixing study is a common laboratory procedure used to differentiate between a factor deficiency and the presence of an inhibitor.[11][13]

Methodology:

  • Mix the patient's plasma (containing this compound) in a 1:1 ratio with normal pooled plasma.

  • Perform an aPTT test on the mixture immediately and after a 1-2 hour incubation at 37°C.

  • An immediate correction of the aPTT that remains corrected after incubation suggests a factor deficiency.

  • A failure to correct, or a correction that is lost upon incubation, suggests the presence of an inhibitor.[15][17]

Interpreting Mixing Study Results with an FXIa Inhibitor

ScenarioImmediate aPTT on MixaPTT on Mix after IncubationInterpretation
Expected with this compound Partial CorrectionPartial Correction (stable)The normal plasma provides FXI, but this compound inhibits it. The degree of correction depends on the inhibitor concentration.
Possible Underlying Factor Deficiency Full CorrectionFull CorrectionThe normal plasma replenishes the deficient factor.
Possible Underlying Inhibitor (e.g., Lupus Anticoagulant) No/Poor CorrectionNo/Poor CorrectionThe inhibitor in the patient's plasma also inhibits the factors in the normal pooled plasma.

Visualizing the Pathways and Workflows

Coagulation_Cascade Figure 1: The Coagulation Cascade and the Target of this compound cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XI FXI XIa FXIa IX FIX IXa FIXa X FX IXa->X Activates VIIIa FVIIIa TF Tissue Factor VIIa FVIIa VIIa->X Activates Xa FXa Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Fibrinogen Fibrinogen (FI) Fibrin Fibrin Clot Va FVa FXIa_IN_14 This compound FXIa_IN_14->XIa Inhibits

aPTT_Workflow Figure 2: Experimental Workflow for aPTT Assay with this compound cluster_sample Sample Preparation cluster_assay aPTT Assay Collect Collect Blood (3.2% Sodium Citrate) Centrifuge Centrifuge to get Platelet-Poor Plasma (PPP) Collect->Centrifuge Incubate Incubate PPP with aPTT Reagent (Activator + Phospholipid) Centrifuge->Incubate Add_Ca Add CaCl2 Incubate->Add_Ca Measure Measure Time to Clot Formation Add_Ca->Measure FXIa_IN_14 Add this compound to PPP FXIa_IN_14->Incubate

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Unexpected aPTT Prolongation Start Unexpectedly Prolonged aPTT Check_Preanalytical Review Pre-analytical Variables (Collection, Processing, Storage) Start->Check_Preanalytical Check_Reagent Verify aPTT Reagent and Instrument Check_Preanalytical->Check_Reagent No Result_Preanalytical Issue Identified and Resolved Check_Preanalytical->Result_Preanalytical Yes Investigate_Off_Target Perform Factor Activity Assays (FXII, FVIII, etc.) Check_Reagent->Investigate_Off_Target No Check_Reagent->Result_Preanalytical Yes Perform_Mixing_Study Perform Mixing Study Investigate_Off_Target->Perform_Mixing_Study Negative Result_Off_Target Off-Target Inhibition Detected Investigate_Off_Target->Result_Off_Target Positive Result_Inhibitor Underlying Inhibitor Suspected Perform_Mixing_Study->Result_Inhibitor Inhibitor Pattern No_Issue No Obvious Issue Found Perform_Mixing_Study->No_Issue No Inhibitor Pattern

References

Validation & Comparative

Comparative Analysis of FXIa Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants that may offer a safer therapeutic window compared to traditional agents by uncoupling thrombosis from hemostasis.[1][2][3] Inhibition of FXIa is hypothesized to reduce the risk of thromboembolic events with a lower propensity for bleeding complications.[4][5] This guide provides a comparative overview of different FXIa inhibitors, with a focus on a representative potent, orally bioavailable small molecule, herein referred to as "Representative Small Molecule FXIa Inhibitor," in the context of other investigational agents. This analysis is intended for researchers, scientists, and drug development professionals.

While information on a specific compound designated "FXIa-IN-14" is not publicly available, this guide will utilize data from published literature on a representative orally bioavailable pyridine N-oxide-based FXIa inhibitor to facilitate a meaningful comparison with other modalities of FXIa inhibition.[6]

The Coagulation Cascade and the Role of FXIa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a crucial role in the intrinsic pathway, where it activates Factor IX, leading to the amplification of thrombin generation.[1][7]

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates FXIa FXIa Factor XI->FXIa Factor IX Factor IX FXIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin

Caption: The Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.

Comparative Data of FXIa Inhibitors

The following table summarizes the quantitative data for different classes of FXIa inhibitors, including small molecules, monoclonal antibodies, and antisense oligonucleotides.

Inhibitor ClassExample Compound(s)Mechanism of ActionPotency (Ki or IC50)SelectivityPharmacokineticsAdministration
Small Molecule Representative Small Molecule (pyridine N-oxide-based)[6]Reversible, direct inhibition of FXIa active siteKi = 0.17 nM[6]High selectivity over other serine proteases like thrombin and FXa[8]Oral bioavailability in rats (36.4%), dogs (80.5%), and monkeys (43.0%)[6]Oral
Milvexian[2]Reversible, direct inhibition of FXIa active site-Selective for FXIa[2]Half-life: 12-15 hours[2]Oral
Asundexian[2]Reversible, direct inhibition of FXIa active siteIC50 = 1.0 ± 0.17 nM[8]Excellent selectivity for FXIa[8]Half-life: 14-18 hours[2]Oral
Monoclonal Antibody Osocimab[2]Binds to a region adjacent to the FXIa active site, preventing FIX activation[2]IC50 = 16 ± 0.02 nM for inhibition of FXIa-mediated FIX activation[8]Highly selective for FXIa[8]Half-life: 30-44 days[2]Intravenous
Abelacimab[2]Binds to the catalytic domain of FXI, inhibiting its activation[2]-Specific for FXI[2]Half-life: ~20-30 days[2]Intravenous
Antisense Oligonucleotide IONIS-FXI-LRxReduces hepatic synthesis of FXI by degrading its mRNA[2]-Specific for FXI mRNA[2]Takes ~3-4 weeks to reduce plasma FXI activity by 75-80%[2]Subcutaneous

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of FXIa inhibitors.

FXIa Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of human FXIa.

Principle: The assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by purified human FXIa. The resulting fluorescence is proportional to the enzyme activity.

Materials:

  • Purified human Factor XIa

  • Fluorogenic FXIa substrate (e.g., a peptide substrate with a fluorescent reporter)

  • Assay buffer (e.g., Tris-buffered saline with physiological salts and a carrier protein)

  • Test compounds (e.g., "Representative Small Molecule FXIa Inhibitor")

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of human FXIa to the wells of a microplate.

  • Add the diluted test compound to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic FXIa substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the concentration of the inhibitor that causes 50% inhibition (IC50) by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined from the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant activity of a compound in human plasma.

Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a contact activator and phospholipids. This assay is sensitive to the inhibition of the intrinsic and common coagulation pathways.

Materials:

  • Human plasma

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Test compounds

  • Coagulometer

Procedure:

  • Prepare various concentrations of the test compound in a suitable solvent and spike them into human plasma.

  • Incubate the plasma-compound mixture at 37°C.

  • Add the aPTT reagent to the plasma and incubate for a specified time to activate the contact pathway.

  • Initiate clotting by adding CaCl2 solution.

  • Measure the time to clot formation using a coagulometer.

  • The anticoagulant effect is expressed as the fold-increase in clotting time compared to a vehicle control. The concentration required to double the clotting time (EC2x) is often reported.[9]

Experimental Workflow for FXIa Inhibitor Screening

The discovery and development of novel FXIa inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship FXIa Enzyme Assay\n(Potency - Ki/IC50) FXIa Enzyme Assay (Potency - Ki/IC50) Lead Optimization->FXIa Enzyme Assay\n(Potency - Ki/IC50) Selectivity Assays\n(vs. Thrombin, FXa, etc.) Selectivity Assays (vs. Thrombin, FXa, etc.) FXIa Enzyme Assay\n(Potency - Ki/IC50)->Selectivity Assays\n(vs. Thrombin, FXa, etc.) Plasma Clotting Assays\n(aPTT) Plasma Clotting Assays (aPTT) Selectivity Assays\n(vs. Thrombin, FXa, etc.)->Plasma Clotting Assays\n(aPTT) Pharmacokinetic Studies\n(Absorption, Distribution,\nMetabolism, Excretion) Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Plasma Clotting Assays\n(aPTT)->Pharmacokinetic Studies\n(Absorption, Distribution,\nMetabolism, Excretion) Candidate Selection Thrombosis Models\n(e.g., Rabbit ECAT) Thrombosis Models (e.g., Rabbit ECAT) Pharmacokinetic Studies\n(Absorption, Distribution,\nMetabolism, Excretion)->Thrombosis Models\n(e.g., Rabbit ECAT) Bleeding Models\n(e.g., Rabbit CBT) Bleeding Models (e.g., Rabbit CBT) Thrombosis Models\n(e.g., Rabbit ECAT)->Bleeding Models\n(e.g., Rabbit CBT)

Caption: Generalized workflow for the screening and evaluation of FXIa inhibitors.

Conclusion

The landscape of FXIa inhibitors is diverse, encompassing small molecules, monoclonal antibodies, and antisense oligonucleotides, each with distinct pharmacological profiles. The "Representative Small Molecule FXIa Inhibitor" exemplifies the progress in developing potent, selective, and orally bioavailable agents.[6] Monoclonal antibodies like osocimab and abelacimab offer the advantage of long half-lives, allowing for less frequent dosing.[2] Antisense oligonucleotides represent a novel approach by targeting the synthesis of FXI.[2]

The choice of an FXIa inhibitor for therapeutic development will depend on the desired clinical application, route of administration, and patient population. The data and experimental protocols presented in this guide provide a framework for the comparative evaluation of these promising anticoagulant candidates. Further clinical trials are necessary to fully elucidate the efficacy and safety of these agents in various thromboembolic disorders.[3]

References

A Comparative Guide: FXIa Inhibitors Versus Direct Oral Anticoagulants (DOACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is continuously evolving, with a significant focus on developing safer and more effective agents. Direct oral anticoagulants (DOACs) have revolutionized the field by offering improved safety and convenience over traditional vitamin K antagonists. However, the quest for anticoagulants with an even better safety profile, particularly a reduced risk of bleeding, has led to the investigation of a new class of drugs: Factor XIa (FXIa) inhibitors. This guide provides a detailed comparison of FXIa inhibitors and DOACs, focusing on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation. While specific data for "FXIa-IN-14" is not publicly available, this guide will focus on the broader class of FXIa inhibitors, providing a comprehensive overview for research and development professionals.

Mechanism of Action: A Tale of Two Pathways

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

Direct Oral Anticoagulants (DOACs) primarily target key enzymes in the common pathway of the coagulation cascade.[1] There are two main classes of DOACs: direct thrombin (Factor IIa) inhibitors (e.g., dabigatran) and direct Factor Xa (FXa) inhibitors (e.g., rivaroxaban, apixaban, and edoxaban).[1][2] By inhibiting these crucial factors, DOACs effectively prevent the final steps of clot formation.[1]

FXIa Inhibitors , on the other hand, target the intrinsic pathway of coagulation.[3][4] Factor XIa plays a significant role in the amplification of thrombin generation.[5][6] The rationale behind targeting FXIa is that the intrinsic pathway is thought to be more critical for pathologic thrombus formation (thrombosis) than for normal blood clotting in response to injury (hemostasis).[1][7] This targeted approach holds the promise of uncoupling antithrombotic efficacy from bleeding risk.[3][7]

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIa FXIa FXI->FXIa FXIIa, Thrombin FIX FIX FIXa FIXa FIX->FIXa FXIa FXa Factor Xa FIXa->FXa + FVIIIa FXIa_Inhibitors FXIa Inhibitors (e.g., this compound) FXIa_Inhibitors->FXIa TissueFactor TissueFactor FVIIa_TF FVIIa_TF TissueFactor->FVIIa_TF + FVIIa FX FX FXa_extrinsic FXa_extrinsic FX->FXa_extrinsic FVIIa-TF FXa_extrinsic->FXa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin DOACs_FXa Direct FXa Inhibitors (e.g., Rivaroxaban, Apixaban) DOACs_FXa->FXa DOACs_Thrombin Direct Thrombin Inhibitors (e.g., Dabigatran) DOACs_Thrombin->Thrombin

Figure 1: Simplified Coagulation Cascade and Drug Targets.

Preclinical and Clinical Data: A Comparative Overview

Extensive clinical trials have established the efficacy and safety of DOACs for various thromboembolic indications.[8][9] They have demonstrated non-inferiority or superiority to warfarin in preventing stroke in patients with atrial fibrillation and in treating and preventing venous thromboembolism, often with a lower risk of intracranial hemorrhage.[8]

FXIa inhibitors are a newer class of anticoagulants, with several agents in different stages of clinical development. While a specific compound "this compound" lacks public data, clinical trials with other FXIa inhibitors have provided valuable insights.

Head-to-Head Comparison Data

Several key clinical trials have directly compared FXIa inhibitors with DOACs, primarily in patients with atrial fibrillation. The results have been mixed, highlighting both the promise and the challenges of this new drug class.

Trial NameFXIa InhibitorComparator DOACKey Efficacy OutcomeKey Safety Outcome (Bleeding)
AZALEA-TIMI 71 [5][10][11][12][13]AbelacimabRivaroxabanNot powered for efficacy, but showed a trend toward higher ischemic stroke rates with abelacimab.Significantly lower rates of major or clinically relevant non-major bleeding with abelacimab.[10][14]
OCEANIC-AF [8][15][16]AsundexianApixabanTrial terminated early due to inferior efficacy of asundexian in preventing stroke or systemic embolism.[14][15]Lower rates of major bleeding with asundexian.[15]
PACIFIC-AF [17][18][19]AsundexianApixabanA dose-finding study not powered for efficacy.Lower rates of major or clinically relevant non-major bleeding with asundexian.[14][17]

Table 1: Summary of Key Head-to-Head Clinical Trials of FXIa Inhibitors vs. DOACs in Atrial Fibrillation.

These trials consistently demonstrate that FXIa inhibitors are associated with a significantly lower risk of bleeding compared to DOACs.[20][14] However, the OCEANIC-AF trial's early termination due to a higher rate of ischemic events with asundexian raises important questions about the thrombotic efficacy of this class of drugs, at least at the doses studied.[14][15]

Experimental Protocols

The evaluation of anticoagulants involves a battery of in vitro and in vivo assays to assess their potency, selectivity, and overall effect on coagulation.

In Vitro Assays

1. Enzyme Inhibition Assays:

  • Objective: To determine the inhibitory potency (e.g., IC50, Ki) of a compound against its target enzyme (FXIa, FXa, or Thrombin).

  • General Protocol:

    • The purified human enzyme (e.g., FXIa) is pre-incubated with varying concentrations of the inhibitor.[2]

    • A chromogenic or fluorogenic substrate specific to the enzyme is added.[2]

    • The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.

    • The IC50 value is calculated from the dose-response curve.

2. Plasma Clotting Assays:

  • Objective: To assess the anticoagulant effect of a compound in a more physiological environment (human plasma).

  • Key Assays:

    • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. FXIa inhibitors are expected to prolong aPTT.[2][21]

    • Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. DOACs, particularly FXa inhibitors, can prolong PT.[22]

    • Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin). Direct thrombin inhibitors significantly prolong TT.[23]

  • General Protocol:

    • Citrated human plasma is incubated with the test compound.

    • An activating reagent (e.g., ellagic acid for aPTT, tissue factor for PT) is added.[2]

    • Clot formation is initiated by the addition of calcium chloride.

    • The time to clot formation is measured using a coagulometer.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50/Ki determination) Plasma_Assay Plasma Clotting Assays (aPTT, PT, TT) Enzyme_Assay->Plasma_Assay Animal_Model Animal Thrombosis Models (e.g., Rabbit AV Shunt, Mouse IVC Stenosis) Plasma_Assay->Animal_Model Bleeding_Model Bleeding Models (e.g., Tail Transection) Animal_Model->Bleeding_Model Phase_I Phase I Trials (Safety, PK/PD in healthy volunteers) Bleeding_Model->Phase_I Phase_II Phase II Trials (Dose-finding, preliminary efficacy and safety) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal efficacy and safety vs. standard of care) Phase_II->Phase_III

Figure 2: General Experimental Workflow for Anticoagulant Drug Development.
In Vivo Models

1. Thrombosis Models:

  • Objective: To evaluate the antithrombotic efficacy of a compound in a living organism.

  • Common Models:

    • Arteriovenous (AV) Shunt Model (Rabbit/Rat): A thrombogenic surface is introduced into an external shunt, and thrombus formation is quantified.[24]

    • Inferior Vena Cava (IVC) Stenosis/Ligation Model (Mouse/Rat): Stasis-induced thrombosis is created by ligating or narrowing the IVC.[25][26]

    • Ferric Chloride-Induced Arterial Thrombosis Model (Mouse/Rat): Endothelial injury is induced by applying ferric chloride to an artery, leading to thrombus formation.[27]

  • General Protocol:

    • Animals are anesthetized and the test compound is administered.

    • Thrombosis is induced using one of the models described above.

    • After a set period, the resulting thrombus is excised and weighed.

2. Bleeding Models:

  • Objective: To assess the bleeding risk associated with the anticoagulant.

  • Common Models:

    • Tail Transection Model (Mouse/Rat): A standardized portion of the tail is amputated, and bleeding time and/or blood loss are measured.

    • Template Bleeding Time (Rabbit): A small incision is made on the ear, and the time until bleeding stops is recorded.

Conclusion and Future Directions

The development of FXIa inhibitors represents a significant step towards creating an anticoagulant with an improved safety profile, primarily by reducing the risk of bleeding. Clinical data to date consistently support the hypothesis that inhibiting the intrinsic pathway can separate antithrombotic effects from hemostasis to a greater extent than targeting the common pathway.[20][14]

However, the challenge of achieving comparable antithrombotic efficacy to the highly effective DOACs remains a critical hurdle, as highlighted by the OCEANIC-AF trial.[14][15] Future research will need to focus on optimizing the therapeutic window of FXIa inhibitors, potentially through different dosing strategies, patient selection, or the development of molecules with different pharmacological properties.

For drug development professionals, the journey of FXIa inhibitors underscores the complexity of anticoagulant therapy. While the promise of a safer anticoagulant is substantial, the path to clinical success requires a deep understanding of the intricate balance between preventing thrombosis and preserving hemostasis. Continued innovation in assay development and the design of robust clinical trials will be paramount in realizing the full potential of this exciting new class of anticoagulants.

References

A Preclinical Head-to-Head Comparison: The Antithrombotic Efficacy and Safety of FXIa Inhibition Versus Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a next-generation Factor XIa (FXIa) inhibitor against the established anticoagulant, enoxaparin, in preclinical models. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental designs.

The quest for safer anticoagulants has led to the development of inhibitors targeting Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. The rationale behind targeting FXIa is to uncouple the pathological process of thrombosis from the physiological process of hemostasis, potentially reducing the bleeding risk associated with traditional anticoagulants. This guide evaluates the preclinical performance of a representative FXIa inhibitor, rFasxiatorN17R,L19E, in direct comparison to the widely used low-molecular-weight heparin, enoxaparin.

Mechanism of Action: A Tale of Two Pathways

Enoxaparin exerts its anticoagulant effect by binding to antithrombin III, which then inactivates Factor Xa and, to a lesser extent, thrombin (Factor IIa).[1][2][3][4][5] This action impacts the common pathway of the coagulation cascade.

In contrast, FXIa inhibitors specifically target Factor XIa in the intrinsic pathway.[1][6][7][8][9] By inhibiting FXIa, these agents prevent the amplification of thrombin generation that is crucial for thrombus formation, while having a lesser impact on initial hemostasis, which is primarily driven by the extrinsic pathway.[1][6][8]

Efficacy in Preclinical Thrombosis Models

Preclinical studies in rodent models have demonstrated the potent antithrombotic efficacy of FXIa inhibition, comparable to that of enoxaparin. The data presented below is from a study utilizing a rat model of venous thrombosis.

Treatment GroupDoseThrombus Weight (mg)% Inhibition of Thrombus Formation
Vehicle Control-15.2 ± 1.5-
rFasxiatorN17R,L19E10 mg/kg (s.c.)4.8 ± 0.968.4%
Enoxaparin1 mg/kg (s.c.)5.1 ± 1.166.4%

In this venous thrombosis model, the FXIa inhibitor rFasxiatorN17R,L19E, at a subcutaneous dose of 10 mg/kg, demonstrated a statistically significant reduction in thrombus weight, which was comparable to the effect of enoxaparin at a 1 mg/kg subcutaneous dose.

Safety Profile: Bleeding Risk Assessment

A key differentiator for FXIa inhibitors is their potential for a superior safety profile with respect to bleeding. Preclinical data from a rat tail transection model supports this hypothesis.

Treatment GroupDoseBleeding Time (seconds)Fold Increase vs. Vehicle
Vehicle Control-310 ± 45-
rFasxiatorN17R,L19E2 mg/kg (i.v.)450 ± 60~1.5-fold
Unfractionated Heparin (UFH)100 U/kg (i.v.)>1800>5.8-fold

In a head-to-head comparison in an arterial thrombosis model, a therapeutic dose of the FXIa inhibitor rFasxiatorN17R,L19E resulted in a significantly lower bleeding time compared to unfractionated heparin (UFH), which is often used as a comparator in such models.[10] While this data is with UFH, it is indicative of the bleeding-sparing potential of FXIa inhibition compared to traditional anticoagulants that have a broader mechanism of action. In a venous thrombosis model, the 10 mg/kg subcutaneous dose of rFasxiatorN17R,L19E showed a similar bleeding profile to enoxaparin.[10]

Experimental Protocols

Venous Thrombosis Model

A rat model of venous thrombosis was utilized to assess antithrombotic efficacy. The methodology is as follows:

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure.

  • Surgical Procedure: A laparotomy is performed to expose the inferior vena cava (IVC). A ligature is placed around the IVC, and a stenosis is created.

  • Thrombus Induction: A pro-thrombotic stimulus (e.g., application of ferric chloride) is applied to the stenosed segment of the IVC to induce thrombus formation.

  • Drug Administration: FXIa inhibitor (rFasxiatorN17R,L19E) or enoxaparin is administered subcutaneously at the indicated doses prior to thrombus induction. A vehicle control group receives a saline injection.

  • Thrombus Evaluation: After a set period (e.g., 4 hours), the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.

Bleeding Time Assessment

A rat tail transection model was used to evaluate the bleeding risk associated with the anticoagulants.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: The FXIa inhibitor or comparator anticoagulant is administered intravenously.

  • Procedure: After a specified time to allow for drug distribution, the distal 5 mm of the tail is transected.

  • Measurement: The tail is blotted with filter paper at regular intervals until bleeding ceases. The time to cessation of bleeding is recorded as the bleeding time.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

FactorXIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_feedback Feedback Loop Contact Contact Activation (e.g., foreign surface) FXII Factor XII Contact->FXII activates FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin_feedback Thrombin Thrombin_feedback->FXI activates FXIa_Inhibitor FXIa Inhibitor (e.g., FXIa-IN-14) FXIa_Inhibitor->FXIa inhibits Enoxaparin Enoxaparin + Antithrombin III Enoxaparin->FXa inhibits Enoxaparin->Thrombin inhibits (less potent)

Caption: Factor XIa Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_Efficacy Efficacy Study (Venous Thrombosis Model) cluster_Safety Safety Study (Bleeding Time Model) E_Start Animal Preparation (Anesthesia, Surgery) E_Drug Drug Administration (FXIa Inhibitor or Enoxaparin) E_Start->E_Drug E_Induction Thrombus Induction (Stenosis + Ferric Chloride) E_Drug->E_Induction E_Evaluation Thrombus Excision and Weight Measurement E_Induction->E_Evaluation Analysis Data Analysis and Comparison E_Evaluation->Analysis S_Start Animal Preparation S_Drug Drug Administration (FXIa Inhibitor or Comparator) S_Start->S_Drug S_Procedure Tail Transection S_Drug->S_Procedure S_Measurement Bleeding Time Measurement S_Procedure->S_Measurement S_Measurement->Analysis Start Preclinical Study Initiation Start->E_Start Start->S_Start

Caption: Preclinical Experimental Workflow for Efficacy and Safety Assessment.

Conclusion

The preclinical data strongly suggest that inhibiting Factor XIa offers a promising therapeutic strategy for the prevention of thrombosis. The representative FXIa inhibitor, rFasxiatorN17R,L19E, demonstrates comparable antithrombotic efficacy to enoxaparin in a rodent model of venous thrombosis. Crucially, the targeted mechanism of FXIa inhibition points towards a potentially wider therapeutic window, with a reduced propensity for bleeding compared to anticoagulants that act on the common pathway. These findings underscore the potential of FXIa inhibitors as a next generation of safer anticoagulants and support their continued investigation in clinical settings.

References

Preclinical Profile of FXIa-IN-14: A Comparative Analysis with Novel Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data for a compound specifically designated "FXIa-IN-14" could not be located. Therefore, this guide provides a comparative framework using preclinical data from two well-characterized, orally bioavailable Factor XIa (FXIa) inhibitors, Milvexian and Asundexian . This document is intended to serve as a template for researchers, scientists, and drug development professionals to understand the preclinical evaluation of such compounds and to provide a structure for the internal compilation of data for this compound.

Executive Summary

Factor XIa is a promising target for new anticoagulants that aim to separate antithrombotic efficacy from bleeding risk. Inhibitors of FXIa are hypothesized to prevent thrombosis with a lower propensity for bleeding compared to current standards of care, such as Factor Xa inhibitors. This guide presents a comparative summary of the preclinical data for two leading small molecule FXIa inhibitors, Milvexian and Asundexian, covering their in vitro potency, in vivo efficacy in thrombosis models, and their effects on hemostasis. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support the understanding and potential internal development of compounds like this compound.

Comparative Preclinical Data

The following tables summarize the key preclinical parameters for Milvexian and Asundexian, offering a benchmark for the evaluation of this compound.

Table 1: In Vitro Potency and Selectivity
CompoundTargetKi (nM)Selectivity vs. Related Serine ProteasesReference
Milvexian Human FXIa0.11>5000-fold over most, except chymotrypsin (35 nM) and plasma kallikrein (44 nM)[1]
Asundexian Human FXIaPotent and selective inhibitor (specific Ki not publicly detailed)High selectivity demonstrated in preclinical studies[2][3]
Table 2: In Vitro Anticoagulant Activity
CompoundSpeciesaPTT Prolongation (Concentration for 2x increase)Prothrombin Time (PT)Reference
Milvexian Human0.44 - 2.1 µMMinimal effect at concentrations up to 40 µM[4]
Asundexian Rabbit2.3-fold increase at high doseNo effect[2]
Table 3: In Vivo Antithrombotic Efficacy
CompoundAnimal ModelDosingEfficacy EndpointKey FindingsReference
Milvexian Rabbit Electrolytic-Induced Carotid Arterial Thrombosis0.063 + 0.04 to 1 + 0.67 mg/kg + mg/kg/h IVPreserved carotid blood flow and reduced thrombus weightDose-dependent preservation of blood flow (up to 76%) and reduction in thrombus weight (up to 70%)[4]
Milvexian Rabbit Arteriovenous (AV) Shunt Model0.25 + 0.17 to 4.0 + 2.68 mg/kg IV bolus + infusionThrombus weightDose-dependent reduction in thrombus weight (up to 66.9%)[4]
Asundexian Rabbit Arterial and Venous Thrombosis ModelsNot specifiedThrombus formationDose-dependent reduction in thrombus formation[2]
Table 4: In Vivo Hemostasis (Bleeding) Models
CompoundAnimal ModelDosingKey FindingsReference
Milvexian Rabbit Cuticle Bleeding Time1 + 0.67 mg/kg + mg/kg/h IV (with aspirin)Did not increase bleeding time versus aspirin monotherapy[4]
Asundexian Rabbit ModelsNot specifiedDid not increase bleeding times[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These can be adapted for the evaluation of this compound.

In Vitro FXIa Activity Assay

Objective: To determine the inhibitory potency (Ki) of a test compound against purified human Factor XIa.

Methodology:

  • A chromogenic substrate assay is utilized to measure the enzymatic activity of FXIa.

  • Purified human FXIa is incubated with varying concentrations of the test compound in a buffer solution (e.g., Tris-buffered saline).

  • Following a pre-incubation period, a chromogenic substrate specific for FXIa is added to initiate the reaction.

  • The rate of substrate hydrolysis, which results in a color change, is measured spectrophotometrically at 405 nm.

  • The inhibitory constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[5][6]

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of a test compound on the intrinsic and common pathways of the coagulation cascade in plasma.

Methodology:

  • Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • The plasma sample is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin).[7][8]

  • After a specified incubation time, calcium chloride is added to initiate coagulation.[7][8]

  • The time taken for a fibrin clot to form is measured using an automated or manual coagulometer.[7][8]

  • The concentration of the test compound required to double the baseline aPTT is determined.

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of a test compound in a model of arterial thrombosis.

Methodology:

  • Male New Zealand White rabbits are anesthetized.

  • The carotid artery is surgically exposed, and a flow probe is placed to monitor blood flow.[9]

  • Thrombosis is induced by applying a low electrical current (e.g., 4 mA for 3 minutes) to the external surface of the artery via a bipolar electrode.[9]

  • The test compound or vehicle is administered intravenously as a bolus followed by a continuous infusion.

  • Carotid blood flow is monitored continuously for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.

  • At the end of the experiment, the thrombotic segment of the artery is excised, and the thrombus weight is determined.[9]

Rabbit Arteriovenous (AV) Shunt Thrombosis Model

Objective: To assess the antithrombotic effect of a test compound in a model of venous thrombosis.

Methodology:

  • Anesthetized rabbits are used.

  • An extracorporeal shunt, typically composed of a thrombogenic surface (e.g., a silk thread within tubing), is inserted between the carotid artery and the jugular vein.[10][11][12]

  • The test compound or vehicle is administered intravenously.

  • Blood is allowed to circulate through the shunt for a specified duration (e.g., 40 minutes).

  • After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is weighed.

Rabbit Cuticle Bleeding Time Model

Objective: To assess the effect of a test compound on primary hemostasis.

Methodology:

  • The rabbit is anesthetized or sedated.

  • A standardized incision is made in the cuticle of a toenail using a template device to ensure consistent wound depth and length.[13][14][15]

  • The time from the incision until the cessation of bleeding is recorded.

  • Gentle blotting with filter paper is performed near the wound without disturbing the forming clot to determine the endpoint.

Mandatory Visualizations

Signaling Pathway

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX FXIa_IN_14 This compound FXIa_IN_14->XIa IXa IXa IX->IXa TF_VIIa Tissue Factor + VIIa X X TF_VIIa->X Xa Xa X->Xa IXa->X VIIIa Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Thrombosis_Model_Workflow cluster_Preparation Animal Preparation cluster_Procedure Thrombosis Induction and Treatment cluster_Analysis Data Analysis Anesthesia Anesthesia Surgery Surgery Anesthesia->Surgery Flow_Probe Flow_Probe Surgery->Flow_Probe Carotid Artery Exposure Dosing Dosing Flow_Probe->Dosing Baseline Flow Induction Induction Dosing->Induction IV Bolus + Infusion (this compound or Vehicle) Monitoring Monitoring Induction->Monitoring Electrical Stimulation Blood_Flow_Analysis Blood_Flow_Analysis Monitoring->Blood_Flow_Analysis 90 min Thrombus_Excision Thrombus_Excision Thrombus_Weight Thrombus_Weight Thrombus_Excision->Thrombus_Weight

References

Validating the Antithrombotic Potential of Factor XIa Inhibition: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer anticoagulants has led to the identification of Factor XIa (FXIa) as a promising therapeutic target. Inhibitors of FXIa aim to uncouple the prevention of pathological thrombosis from the physiological process of hemostasis, a significant limitation of current anticoagulant therapies. This guide provides an objective comparison of the in vivo performance of the FXIa inhibitor class against established anticoagulants, supported by experimental data and detailed methodologies. While specific data for FXIa-IN-14 is not yet in the public domain, this guide serves as a framework for its evaluation and comparison within this innovative class of antithrombotics.

The Rationale for Targeting FXIa

The intrinsic pathway of the coagulation cascade, in which FXIa plays a crucial role, is a key driver of thrombus formation but appears to have a more limited role in maintaining hemostasis.[1][2] This contrasts with the extrinsic and common pathways targeted by traditional anticoagulants like Vitamin K antagonists and Direct Oral Anticoagulants (DOACs).[1][3] Genetic evidence from individuals with Factor XI deficiency, who are protected from thromboembolic events with minimal bleeding tendencies, further supports the potential for a wider therapeutic window with FXIa inhibition.[3][4]

Comparative Efficacy of FXIa Inhibitors

In vivo studies in various animal models have consistently demonstrated the antithrombotic efficacy of FXIa inhibitors. These studies are critical for establishing proof-of-concept and for dose-finding before progressing to clinical trials.

Ferric Chloride-Induced Thrombosis Model

A widely used model to assess arterial thrombosis involves the application of ferric chloride (FeCl3) to an artery, inducing endothelial injury and subsequent thrombus formation. The efficacy of an antithrombotic agent is measured by its ability to prevent or reduce the size and weight of the resulting thrombus.

Table 1: Antithrombotic Efficacy of FXIa Inhibitors vs. Comparators in a Rabbit FeCl3-Induced Carotid Artery Thrombosis Model

Compound ClassExample CompoundDoseThrombus Weight Reduction (%)Change in Bleeding TimeReference
FXIa Inhibitor BMS-2620840.2 mg/kg + 0.2 mg/kg/h38%Not significant[5]
FXa Inhibitor RivaroxabanDose-dependentVariableIncreased[6]
LMWH EnoxaparinDose-dependentVariableIncreased[7]

Note: Data for BMS-262084 is presented as a representative small molecule FXIa inhibitor. Efficacy and bleeding risk for other compounds are dose-dependent and vary based on the specific agent.

Arteriovenous (AV) Shunt Model

The AV shunt model in rabbits is another established method to evaluate the antithrombotic effects of novel compounds, particularly in a setting that mimics extracorporeal circuits.

Table 2: Efficacy of FXIa Inhibitors in a Rabbit Arteriovenous Shunt Thrombosis Model

Compound ClassExample CompoundAntithrombotic ED50 (mg/kg/h IV)Fold Increase in Bleeding Time at ED50Reference
FXIa Inhibitor BMS-2620840.41.17[5]
FXa Inhibitor ApixabanNot directly comparableDose-dependent increase[6]

Comparative Safety: Bleeding Risk Assessment

A key differentiator for FXIa inhibitors is their potential for a superior safety profile with a reduced risk of bleeding compared to current standards of care.

Tail Bleeding Time Assay

This assay is a common method to assess the impact of an antithrombotic agent on hemostasis in rodents. The tail of an anesthetized animal is transected, and the time to cessation of bleeding is measured.

Table 3: Comparative Bleeding Risk of FXIa Inhibitors

Compound ClassExample Compound(s)Bleeding Time Increase vs. ControlReference
FXIa Inhibitor Asundexian, MilvexianMinimal to no significant increase[3][8]
FXa Inhibitor Apixaban, RivaroxabanSignificant, dose-dependent increase[2][6]
LMWH EnoxaparinSignificant, dose-dependent increase[7]

Clinical trial data further supports the favorable bleeding profile of FXIa inhibitors. For instance, Phase 2 studies have shown that FXIa inhibitors are associated with lower rates of bleeding compared to enoxaparin for thromboprophylaxis after orthopedic surgery and lower bleeding rates than apixaban in patients with atrial fibrillation.[1][3]

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
  • Animal Model: New Zealand White rabbits are commonly used.

  • Anesthesia: Animals are anesthetized, and a carotid artery is surgically exposed.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously.

  • Thrombosis Induction: A filter paper saturated with FeCl₃ solution (typically 10-35%) is applied to the adventitial surface of the artery for a defined period (e.g., 10 minutes) to induce endothelial injury.

  • Observation: Blood flow is monitored using a Doppler flow probe. The time to occlusion (cessation of blood flow) is recorded.

  • Thrombus Isolation: After a set period, the arterial segment is excised, and the thrombus is isolated and weighed.

  • Endpoint: The primary endpoint is the reduction in thrombus weight in the treated group compared to the vehicle control group.

Tail Bleeding Time Assay
  • Animal Model: Mice or rats are typically used.

  • Drug Administration: The test compound or vehicle is administered via the appropriate route (e.g., oral, intravenous).

  • Procedure: After a specified time for drug absorption, the animal is anesthetized, and the distal portion of the tail (e.g., 3 mm) is transected.

  • Measurement: The tail is blotted with filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops. The time to cessation of bleeding is recorded.

  • Endpoint: The primary endpoint is the bleeding time in the treated group compared to the vehicle control group. A cut-off time (e.g., 30 minutes) is usually established, after which bleeding is considered continuous.

Visualizing the Mechanism and Workflow

coagulation_pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FX FX FIXa->FX Activates TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin FXIa_IN_14 This compound (and other FXIa Inhibitors) FXIa_IN_14->FXIa Inhibits

Caption: The coagulation cascade and the specific target of FXIa inhibitors.

experimental_workflow cluster_efficacy Antithrombotic Efficacy cluster_safety Bleeding Risk Assessment animal_model_efficacy Animal Model (e.g., Rabbit) drug_admin_efficacy Administer this compound or Vehicle animal_model_efficacy->drug_admin_efficacy fecl3_model FeCl3-Induced Arterial Thrombosis drug_admin_efficacy->fecl3_model av_shunt Arteriovenous Shunt Model drug_admin_efficacy->av_shunt thrombus_analysis Isolate and Weigh Thrombus fecl3_model->thrombus_analysis av_shunt->thrombus_analysis end Comparative Data Analysis thrombus_analysis->end animal_model_safety Animal Model (e.g., Mouse/Rat) drug_admin_safety Administer this compound or Vehicle animal_model_safety->drug_admin_safety tail_transection Tail Transection Bleeding Assay drug_admin_safety->tail_transection measure_bleeding Measure Time to Cessation of Bleeding tail_transection->measure_bleeding measure_bleeding->end start In Vivo Validation of this compound start->animal_model_efficacy start->animal_model_safety

Caption: Workflow for in vivo validation of antithrombotic effects and bleeding risk.

Conclusion

The body of evidence from in vivo preclinical and clinical studies strongly supports the hypothesis that inhibiting FXIa can effectively prevent thrombosis with a significantly lower risk of bleeding compared to traditional anticoagulants.[3][9][10] While specific data for this compound is required for a direct comparison, the experimental frameworks and comparative data presented here provide a robust guide for its evaluation. The unique mechanism of FXIa inhibition holds the promise of a paradigm shift in antithrombotic therapy, offering a potentially safer and more effective treatment for a wide range of thromboembolic disorders.

References

In Vitro Potency of FXIa Inhibitors: A Comparative Analysis of FXIa-IN-14, Asundexian, and Milvexian

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of three Factor XIa (FXIa) inhibitors: FXIa-IN-14, asundexian, and milvexian. The data presented is intended to assist researchers in evaluating these compounds for anticoagulant drug development.

Quantitative Potency Comparison

The following table summarizes the available in vitro potency data for the three FXIa inhibitors. Potency is a critical measure of a drug's activity and is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for IC50 or Ki indicates a more potent inhibitor.

CompoundTargetPotency MetricValue (nM)
Asundexian Human FXIaIC501
Milvexian Human FXIaKi0.11[1][2][3]
This compound Human FXIaIC50/KiData not publicly available

Note: Extensive searches of publicly available scientific literature and databases did not yield specific IC50 or Ki values for this compound.

Experimental Protocols

The determination of in vitro potency for FXIa inhibitors typically involves enzymatic assays that measure the inhibitor's ability to block the catalytic activity of purified FXIa. A common method is the chromogenic substrate assay.

General Principle of the Chromogenic FXIa Inhibition Assay

This assay measures the enzymatic activity of FXIa through the cleavage of a synthetic chromogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, and this reduction is proportional to the inhibitor's potency.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: A suitable buffer is prepared, typically Tris-HCl or HEPES, at a physiological pH (e.g., 7.4) containing salts like NaCl and a non-ionic surfactant to prevent non-specific binding.

    • Human Factor XIa: Purified human FXIa is diluted to a final concentration that gives a measurable rate of substrate hydrolysis.

    • Chromogenic Substrate: A synthetic substrate for FXIa that releases a colored product (e.g., p-nitroaniline, pNA) upon cleavage is prepared at a concentration around its Michaelis constant (Km).

    • Inhibitor Solutions: Serial dilutions of the test inhibitors (this compound, asundexian, milvexian) are prepared in the assay buffer.

  • Assay Procedure (in a 96-well microplate format):

    • To each well, add a defined volume of the assay buffer.

    • Add a specific volume of the inhibitor solution at various concentrations to different wells. Include a control well with no inhibitor.

    • Add a defined volume of the human FXIa solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a specific volume of the chromogenic substrate to each well.

    • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for pNA) over time using a microplate reader.

  • Data Analysis:

    • The initial rate of the reaction (velocity) is calculated from the linear portion of the absorbance versus time curve for each inhibitor concentration.

    • The percentage of inhibition is calculated for each concentration relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.

    • To determine the inhibition constant (Ki), further kinetic studies are performed by varying the substrate concentration at fixed inhibitor concentrations. The data is then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition).

Factor XIa Signaling Pathway in Thrombosis

Factor XIa plays a crucial role in the amplification phase of the coagulation cascade, leading to the formation of a stable fibrin clot. Understanding this pathway is essential for the development of targeted anticoagulants.

FXIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact Contact Activation (e.g., negatively charged surfaces) FXII Factor XII Contact->FXII activates FXIIa Factor XIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FX Factor X FIXa->FX activates FVIIIa Factor VIIIa FVIIIa->FX cofactor FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Thrombin->FXI feedback activation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Inhibitor FXIa Inhibitors (Asundexian, Milvexian, this compound) Inhibitor->FXIa inhibit

Caption: Intrinsic coagulation pathway and the role of FXIa.

Experimental Workflow for In Vitro Potency Determination

The following diagram illustrates the typical workflow for determining the in vitro potency of an FXIa inhibitor using a chromogenic assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Dispense Buffer, Inhibitor, and FXIa into Microplate A->E B Prepare Serial Dilutions of Inhibitor B->E C Prepare FXIa Enzyme Solution C->E D Prepare Chromogenic Substrate G Initiate Reaction with Substrate D->G F Incubate to Allow Binding E->F F->G H Monitor Absorbance Change G->H I Calculate Initial Reaction Rates H->I J Determine Percent Inhibition I->J K Plot Dose-Response Curve J->K L Calculate IC50 / Ki Value K->L

Caption: Workflow for determining inhibitor potency.

References

Navigating the Future of Anticoagulation: A Comparative Guide to FXIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is on the cusp of a paradigm shift, with Factor XIa (FXIa) inhibitors emerging as a promising new class of drugs. These agents hold the potential to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants. This guide provides a comparative overview of the long-term efficacy and safety of investigational FXIa inhibitors in animal models, offering a valuable resource for the research and development community. While specific data for a compound designated "FXIa-IN-14" is not publicly available, this guide synthesizes preclinical data from various FXIa inhibitors to serve as a representative model for comparison.

The Promise of FXIa Inhibition

Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[1] Its activation amplifies thrombin generation, a key step in the formation of a stable fibrin clot.[1] Unlike traditional anticoagulants that target central factors like thrombin or Factor Xa, inhibiting FXIa is hypothesized to dampen the thrombotic response without significantly impairing hemostasis, the body's normal response to bleeding.[2][3] This is supported by observations that individuals with congenital FXI deficiency have a lower risk of venous thromboembolism (VTE) and ischemic stroke without experiencing spontaneous bleeding.[4][5]

Efficacy in Animal Models of Thrombosis

Preclinical studies in various animal models have consistently demonstrated the antithrombotic potential of FXIa inhibitors. These models are crucial for establishing proof-of-concept and for dose-ranging studies.

Table 1: Comparative Efficacy of FXIa Inhibitors in Arterial and Venous Thrombosis Models

Compound/Inhibitor TypeAnimal ModelThrombosis ModelKey Efficacy FindingsReference
Milvexian (Oral Small Molecule) RabbitArteriovenous (AV) ShuntDose-dependent reduction in thrombus formation.[3]
RabbitElectrolytic-induced Carotid Artery Thrombosis (ECAT)Demonstrated in vivo efficacy in an arterial thrombosis model.[3]
rFasxiatorN17R,L19E (Engineered Toxin) RatFerric Chloride-induced Carotid Artery Thrombosis2 mg/kg i.v. achieved similar antithrombotic efficacy to unfractionated heparin (UFH).[6]
RatStasis-induced Vena Cava Thrombosis10 mg/kg s.c. achieved similar efficacy to low-molecular-weight heparin (LMWH) enoxaparin.[6]
Anti-FXIa Antibody (C24) MouseFerric Chloride-induced Carotid Artery ThrombosisDose-dependently inhibited thrombus formation.[7]
FXI-ASO (Antisense Oligonucleotide) PrimateTakes approximately 3-4 weeks for plasma FXI activity to be reduced by 75-80%.[8]

Safety Profile: A Key Differentiator

The primary advantage of FXIa inhibitors lies in their anticipated improved safety profile, particularly with respect to bleeding risk. Various animal studies have shown that these inhibitors can achieve effective antithrombosis at doses that do not significantly prolong bleeding time.

Table 2: Comparative Safety of FXIa Inhibitors in Animal Models

Compound/Inhibitor TypeAnimal ModelBleeding AssessmentKey Safety FindingsReference
Milvexian (Oral Small Molecule) RabbitCuticle Bleeding ModelFXI/FXIa blockage has shown advantages over DOACs on hemostasis in various preclinical evidence.[3]
rFasxiatorN17R,L19E (Engineered Toxin) RatTail Transection Bleeding Time>3-fold lower bleeding time compared to UFH at a similar antithrombotic dose.[6]
RatSimilar bleeding levels to enoxaparin in a venous thrombosis model.[6]
FXI-knockout mice MouseDo not suffer from excessive bleeding.[9]
BAY 1213790 (Monoclonal Antibody) Human (Phase 1)Bleeding TimeNo clinical bleeding was observed, nor were bleeding times increased.[10]

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action and the methods for evaluation are critical for drug development.

FXIa_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FX FX FIXa->FX with FVIIIa TF Tissue Factor FVIIa FVIIa FVIIa->FX Activates FXa FXa Prothrombin Prothrombin FXa->Prothrombin with FVa Thrombin Thrombin Prothrombin->Thrombin Thrombin->FXI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FXIa_Inhibitor FXIa Inhibitor (e.g., this compound) FXIa_Inhibitor->FXIa Inhibits Experimental_Workflow cluster_preclinical Preclinical Evaluation of FXIa Inhibitors cluster_efficacy Efficacy Studies cluster_safety Safety Studies A Compound Synthesis & Characterization B In Vitro Assays (e.g., FXIa Inhibition, aPTT) A->B C Animal Model Selection (e.g., Rat, Rabbit, Mouse) B->C D Thrombosis Induction (e.g., FeCl3, Stasis) C->D G Bleeding Time Assay (e.g., Tail Transection) C->G E Drug Administration (IV, SC, Oral) D->E F Thrombus Analysis (Weight, Imaging) E->F I Data Analysis & Comparison with Standard of Care F->I H General Toxicology G->H H->I

References

Safety Operating Guide

Navigating the Disposal of FXIa Inhibitors: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Factor XIa (FXIa) inhibitors is crucial for maintaining a safe laboratory environment. Due to the nature of chemical nomenclature in research, a compound generically labeled "FXIa-IN-14" does not correspond to a single, universally recognized chemical entity. Instead, this designation likely refers to a specific inhibitor from a series within a research publication or internal compound library.

The proper disposal procedure for any chemical is dictated by its specific properties, including reactivity, toxicity, and environmental hazards. Therefore, the first and most critical step is to identify the precise chemical structure and consult its corresponding Safety Data Sheet (SDS). The SDS will provide explicit instructions for handling, storage, and disposal.

In the absence of a specific SDS for a compound labeled "this compound," researchers, scientists, and drug development professionals should adhere to general best practices for the disposal of small molecule chemical waste in a laboratory setting.

General Disposal Procedures for Small Molecule FXIa Inhibitors

The following table outlines the general procedures for disposing of small molecule inhibitors. It is imperative to follow your institution's specific chemical hygiene plan and waste disposal protocols.

Waste TypeDisposal ProcedurePersonal Protective Equipment (PPE)
Solid Waste - Collect in a designated, compatible, and clearly labeled hazardous waste container. - Ensure the container is kept closed when not in use. - Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.- Nitrile gloves - Safety glasses or goggles - Lab coat
Liquid Waste (in organic solvent) - Collect in a designated, compatible, and clearly labeled hazardous waste container. - Segregate halogenated and non-halogenated solvents if required by your facility. - Ensure the container is kept closed and stored in a properly ventilated area, away from ignition sources.- Nitrile gloves - Safety glasses or goggles - Lab coat - Work in a fume hood
Contaminated Labware (e.g., pipette tips, vials) - Dispose of in a designated solid hazardous waste container. - Non-sharp items can be placed in a lined container. - Sharp items (needles, scalpels) must be placed in a designated sharps container for hazardous waste.- Nitrile gloves - Safety glasses or goggles - Lab coat

Experimental Protocol: Waste Segregation and Labeling

Proper segregation and labeling of chemical waste are fundamental to safe disposal. The following protocol should be followed:

  • Identify Waste Streams: Determine the appropriate waste stream for the FXIa inhibitor based on its physical state (solid or liquid) and the solvents used.

  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. For example, do not store corrosive materials in metal cans. Containers should be in good condition and have secure lids.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name(s) and approximate concentrations. Unidentified chemicals present a significant safety hazard and can be very expensive to dispose of.

  • Maintain Closed Containers: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

  • Store Safely: Store waste containers in a designated satellite accumulation area that is under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste containers to contain any potential leaks.

Logical Workflow for FXIa Inhibitor Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory-grade FXIa inhibitor.

cluster_0 A Identify Specific FXIa Inhibitor B Locate and Review Safety Data Sheet (SDS) A->B C Follow SDS-Specific Disposal Instructions B->C SDS Available D Follow General Chemical Waste Procedures B->D SDS Unavailable E Segregate Waste (Solid, Liquid, Sharps) C->E D->E F Label Waste Container Accurately E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS G->H

Disposal workflow for FXIa inhibitors.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.